molecular formula C23H23FN6O3 B10800846 (S)-GSK1379725A

(S)-GSK1379725A

Cat. No.: B10800846
M. Wt: 450.5 g/mol
InChI Key: LLVPDBRSUHNJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-GSK1379725A is a useful research compound. Its molecular formula is C23H23FN6O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPDBRSUHNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of (S)-GSK1379725A in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD Finger Transcription Factor (BPTF). BPTF is the largest and a crucial scaffolding subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. The NURF complex utilizes the energy of ATP hydrolysis to modulate nucleosome positioning, thereby influencing gene expression. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, particularly histone H4 acetylated at lysine 16 (H4K16ac). This interaction is critical for tethering the NURF complex to specific chromatin regions, facilitating transcriptional activation of target genes. Dysregulation of BPTF and the NURF complex has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, disrupts this crucial interaction, leading to downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative binding affinities, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Data Presentation

Quantitative Binding Affinity and Cellular Activity of this compound
ParameterValueAssay MethodTargetNotes
Binding Affinity (Kd) 2.8 µMIsothermal Titration Calorimetry (ITC)Human BPTF Bromodomain(S)-enantiomer of racemic AU1.[1][2]
Binding Affinity (Kd) 2.8 µMProtein-observed Fluorine NMR (PrOF NMR)Human BPTF BromodomainConsistent with ITC data.[3]
Cellular Activity G1 cell cycle arrestFlow CytometryBreast epithelial cellsInhibition of BPTF by its racemic form, AU1, leads to cell cycle arrest.[1]
Cellular Activity Decreased c-MYC regulated gene expressionGene Expression AnalysisBreast epithelial cellsTreatment with the racemic form, AU1, reduces the expression of genes regulated by the oncogene c-MYC.[1]
Cellular Activity Increased genomic accessibility at distal regulatory regionsATAC-seqMammary tumor cellsPharmacologic inhibition with S-AU-1 alters chromatin accessibility.[4]

Signaling Pathway

The following diagram illustrates the role of BPTF in chromatin remodeling and the mechanism of inhibition by this compound.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_nurf NURF Complex cluster_transcription Histone Histone Tail (H4K16ac) BPTF BPTF Histone->BPTF Binds to Bromodomain DNA DNA ATPase ATPase Subunit (e.g., SMARCA5) BPTF->ATPase Chromatin_Remodeling Chromatin Remodeling BPTF->Chromatin_Remodeling Recruits NURF complex Other_Subunits Other Subunits ATPase->Other_Subunits GSK1379725A This compound GSK1379725A->BPTF Gene_Expression Target Gene Expression (e.g., c-MYC) Chromatin_Remodeling->Gene_Expression Leads to

Caption: BPTF's role in chromatin remodeling and its inhibition by this compound.

Experimental Workflows and Protocols

The characterization of this compound involves a series of biophysical and cell-based assays to determine its binding affinity, selectivity, and cellular effects.

Experimental Workflow for BPTF Inhibitor Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization Screening Primary Screening (e.g., PrOF NMR) ITC Binding Affinity Determination (Isothermal Titration Calorimetry) Screening->ITC SPR Binding Kinetics (Surface Plasmon Resonance) ITC->SPR AlphaScreen Competitive Binding Assay (AlphaScreen) SPR->AlphaScreen CETSA Target Engagement (Cellular Thermal Shift Assay) AlphaScreen->CETSA Viability Cell Viability/Proliferation Assays CETSA->Viability Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Viability->Gene_Expression Chromatin_Access Chromatin Accessibility (ATAC-seq) Gene_Expression->Chromatin_Access

Caption: Workflow for the discovery and characterization of BPTF inhibitors.

Detailed Methodologies

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the BPTF bromodomain.

Protocol:

  • Protein Preparation: Express and purify the human BPTF bromodomain (e.g., residues 2735-2858) with a suitable tag (e.g., His-tag) for purification. Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve this compound in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final concentration in the buffer is matched between the protein and ligand solutions and is typically below 5%.

  • ITC Experiment:

    • Load the BPTF bromodomain solution (typically 20-50 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (typically 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis: Integrate the heat changes associated with each injection and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Protein-observed Fluorine NMR (PrOF NMR)

Objective: To confirm the binding of this compound to the BPTF bromodomain and estimate the binding affinity. This technique is particularly useful for detecting weak to moderate binders.

Protocol:

  • Protein Preparation: Prepare a fluorine-labeled BPTF bromodomain. This can be achieved by incorporating a fluorine-containing amino acid analog (e.g., 5-fluoro-tryptophan) during protein expression. Purify and dialyze the labeled protein into an NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4, with 10% D2O).

  • NMR Titration:

    • Acquire a 1D 19F NMR spectrum of the fluorine-labeled BPTF bromodomain (typically at 25-50 µM).

    • Perform a stepwise titration by adding increasing concentrations of this compound to the protein sample.

    • Acquire a 19F NMR spectrum after each addition.

  • Data Analysis: Monitor the chemical shift perturbations of the fluorine resonance upon ligand binding. The change in chemical shift (Δδ) is plotted against the ligand concentration and fitted to a binding equation to calculate the Kd.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To measure the ability of this compound to competitively inhibit the interaction between the BPTF bromodomain and an acetylated histone peptide.

Protocol:

  • Reagents:

    • His-tagged BPTF bromodomain.

    • Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16.

    • Streptavidin-coated Donor beads.

    • Nickel chelate-coated Acceptor beads.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).

  • Assay Procedure:

    • In a 384-well plate, add the His-tagged BPTF bromodomain (final concentration ~30 nM) and the biotinylated histone peptide (final concentration ~50 nM).

    • Add serial dilutions of this compound.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Add the Ni-NTA Acceptor beads and incubate.

    • Add the Streptavidin Donor beads and incubate in the dark.

  • Data Acquisition and Analysis: Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease as the inhibitor disrupts the protein-peptide interaction. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with BPTF in a cellular context.

Protocol:

  • Cell Treatment: Culture a suitable cell line (e.g., one with high BPTF expression) and treat with this compound at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble BPTF in the supernatant by Western blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the amount of soluble BPTF as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

Objective: To assess the genome-wide changes in chromatin accessibility upon treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Nuclei Isolation: Harvest the cells and isolate intact nuclei.

  • Transposition: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously ligate the adapters.

  • DNA Purification and Library Preparation: Purify the transposed DNA fragments and amplify them by PCR to generate a sequencing library.

  • Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Align the sequencing reads to the reference genome to identify regions of open chromatin. Compare the chromatin accessibility profiles between the this compound-treated and control samples to identify differential accessibility regions.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the BPTF bromodomain in chromatin remodeling and gene regulation. Its selectivity and characterized mechanism of action make it a useful tool for dissecting the role of the NURF complex in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of more potent and selective BPTF inhibitors for potential therapeutic applications.

References

(S)-GSK1379725A: A Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as compound AU1, has emerged as a significant chemical probe for studying the biological functions of the Bromodomain and PHD finger-containing transcription factor (BPTF). As a selective inhibitor of the BPTF bromodomain, this compound provides a valuable tool to investigate the role of this epigenetic reader protein in chromatin remodeling, gene transcription, and disease pathogenesis, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of this compound, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Core Biological Activity and Molecular Target

This compound is a selective ligand and inhibitor of the bromodomain of BPTF.[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering chromatin accessibility. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the NURF complex to specific genomic loci. By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound disrupts this interaction, leading to the modulation of gene expression. Notably, this compound exhibits selectivity for the BPTF bromodomain over other bromodomains, including BRD4.[1][2]

Quantitative Biological Data

The biological activity of this compound has been characterized by various biophysical and cellular assays. The following table summarizes the key quantitative data reported in the literature.

ParameterValueAssay TypeTargetComments
Kd 2.8 µMIsothermal Titration Calorimetry (ITC) / Protein-Observed Fluorine NMR (PrOF NMR)Human BPTF BromodomainDirect binding affinity measurement.[1][2][3][4][5][6]
EC50 500 nMCellular AssaysNot specifiedReported to be active in five cellular assays.[3]
Selectivity No binding detectedNot specifiedBRD4 BromodomainDemonstrates selectivity for BPTF over the well-studied BET bromodomain BRD4.[1][2][5]
Activity Antimalarial activityCellular AssayPlasmodiumShows activity against the malaria parasite.[1][2]

Signaling Pathway Modulation: The MAPK Pathway

Recent studies have elucidated a critical role for BPTF in the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade involved in cell proliferation, differentiation, and survival. BPTF has been shown to promote the activation of the MAPK pathway, and its silencing leads to the inhibition of this pathway.[1][7] The mechanism appears to involve the coexpression of BPTF with Raf1, a key upstream kinase in the MAPK cascade.[1][8][9] Inhibition of the BPTF bromodomain by molecules like this compound is therefore expected to downregulate MAPK signaling, providing a potential therapeutic strategy for cancers driven by aberrant MAPK activity.

BPTF_MAPK_Pathway cluster_epigenetic Epigenetic Regulation cluster_mapk MAPK Signaling Pathway S_GSK1379725A This compound BPTF BPTF Bromodomain S_GSK1379725A->BPTF Inhibits NURF NURF Complex BPTF->NURF recruits Raf1 Raf1 NURF->Raf1 Promotes activation of Histone Acetylated Histone Histone->BPTF binds MEK MEK1/2 Raf1->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates p90RSK p90RSK ERK->p90RSK phosphorylates Proliferation Cell Proliferation p90RSK->Proliferation promotes

BPTF-mediated activation of the MAPK signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of BPTF inhibitors.

Cell Viability Assay (Resazurin-based)

This protocol is adapted for assessing the effect of this compound on the viability of HEK 293T cells.

  • Cell Culture: HEK 293T cells are cultured in appropriate media and seeded in 96-well plates to achieve approximately 80% confluency at the time of the experiment.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.0, 3.0, and 10.0 µM) and a vehicle control (DMSO) for 24 and 48 hours in a 5% CO2 incubator at 37°C.

  • Resazurin Staining: Following treatment, 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well, and the plates are incubated for 2.5 hours at 37°C.

  • Fluorescence Measurement: The fluorescence of resorufin, the product of resazurin reduction by viable cells, is measured at an excitation wavelength of 580 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence data is normalized to the vehicle control to determine the percentage of cell viability.

Biophysical Binding Assays for BPTF Inhibitors

A suite of biophysical assays is crucial for characterizing the binding of inhibitors like this compound to the BPTF bromodomain.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): [10][11][12][13]

    • Principle: This bead-based assay measures the competition between a biotinylated histone peptide and the inhibitor for binding to a His-tagged BPTF bromodomain.

    • Reagents: His-tagged BPTF bromodomain, biotinylated histone H4 peptide (acetylated at K5, 8, 12, and 16), streptavidin-coated donor beads, and nickel chelate acceptor beads.

    • Procedure: The assay is performed in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4). The BPTF protein and biotinylated histone peptide are incubated with varying concentrations of the inhibitor. Donor and acceptor beads are then added, and after an incubation period, the signal is read on a plate reader.

    • Data Analysis: A decrease in the AlphaScreen signal indicates displacement of the histone peptide by the inhibitor, from which an IC50 value can be determined.

  • Surface Plasmon Resonance (SPR): [10]

    • Principle: SPR measures the real-time binding of an analyte (inhibitor) to a ligand (BPTF bromodomain) immobilized on a sensor chip.

    • Procedure: The His-tagged BPTF bromodomain is immobilized on a Ni-NTA sensor chip. A series of inhibitor concentrations are flowed over the chip surface, and the change in the refractive index, proportional to the mass bound, is recorded as a sensorgram.

    • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).

  • Protein-Observed Fluorine NMR (PrOF NMR): [14][15][16][17][18]

    • Principle: This NMR-based technique monitors the chemical shift perturbations of fluorine atoms incorporated into the protein upon ligand binding.

    • Procedure: A fluorine-labeled BPTF bromodomain (e.g., with 5-fluorotryptophan) is prepared. 1D 19F NMR spectra are acquired in the absence and presence of increasing concentrations of the inhibitor.

    • Data Analysis: Changes in the chemical shifts of the 19F signals are monitored. The magnitude of the chemical shift perturbation is plotted against the ligand concentration to generate a binding isotherm, from which the Kd can be determined.

Experimental Workflow for BPTF Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel BPTF bromodomain inhibitor.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Functional Characterization cluster_invivo In Vivo Evaluation Screening High-Throughput Screening (e.g., PrOF NMR, AlphaScreen) Hit_ID Hit Identification Screening->Hit_ID Binding_Affinity Binding Affinity Determination (SPR, ITC) Hit_ID->Binding_Affinity Selectivity Selectivity Profiling (vs. other bromodomains) Binding_Affinity->Selectivity Cell_Viability Cell Viability/Proliferation Assays Selectivity->Cell_Viability Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Viability->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Target_Engagement->Pathway_Analysis Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Pathway_Analysis->Gene_Expression PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Gene_Expression->PK Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PK->Efficacy

Workflow for BPTF inhibitor characterization.

Conclusion

This compound serves as a selective and valuable chemical tool for elucidating the biological roles of the BPTF bromodomain. Its ability to modulate the MAPK signaling pathway highlights a potential therapeutic avenue for cancers and other diseases characterized by dysregulation of this pathway. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation of BPTF inhibitors and their therapeutic potential. Further research into the broader cellular effects and in vivo efficacy of compounds like this compound is warranted to fully realize their clinical utility.

References

structure-activity relationship of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-GSK1379725A, a Selective BPTF Bromodomain Inhibitor

Introduction

This compound, also referred to as (S)-1, has been identified as a selective ligand and inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF).[1][2][3] BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin remodeling and gene transcription.[4] Dysregulation of BPTF has been implicated in various cancers, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its binding affinity, the impact of structural modifications on its activity, and the experimental protocols used for its evaluation.

Binding Affinity and Selectivity

This compound binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, as determined by Isothermal Titration Calorimetry (ITC).[1][2] This compound exhibits selectivity for BPTF over other bromodomains, notably showing no binding activity for BRD4.[1][2] The initial racemic mixture, rac-1, was found to have a modest binding affinity, and subsequent studies identified the (S)-enantiomer as the active form.[3][5]

Quantitative Binding Data

The following table summarizes the binding affinities of this compound and its analogs for the BPTF bromodomain.

CompoundModificationBinding Affinity (Kd, μM)Assay
This compound ((S)-1)-2.8ITC
rac-1Racemic mixture of GSK1379725AModest bindingPrOF NMR
12 Ester hydrolysis productBinding eliminatedPrOF NMR
9-11 Ester replaced with small amidesWeakened bindingPrOF NMR
5 Protic nitrogen of aminopyrimidine replaced with oxygen--
6 Alkylation of the protic nitrogen of aminopyrimidine--

Data sourced from Kirberger et al., 2019.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have provided valuable insights into the key structural features required for BPTF bromodomain binding.[3]

Core Scaffold Modifications

A critical finding from the SAR studies was the importance of the ester group. Hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid (compound 12 ) resulted in a complete loss of binding to the BPTF bromodomain.[3] This suggests that the ester moiety is crucial for interaction with the binding pocket, likely through hydrogen bonding or specific hydrophobic interactions.

To enhance metabolic stability, the ester group was replaced with a series of amides (compounds 9-11 ). While these analogs were tolerated, they exhibited weaker binding affinity compared to the parent compound.[3] This indicates that while the ester can be replaced, its size, shape, and electronic properties are finely tuned for optimal binding.

Kinase Binding Pharmacophore

The aminopyrimidine moiety present in this compound is a known kinase-binding pharmacophore, which could lead to off-target effects.[3] To mitigate this, modifications such as replacing the protic nitrogen with an oxygen (compound 5 ) or alkylating the nitrogen (compound 6 ) were proposed to reduce kinase binding.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

Protein-observed Fluorine (PrOF) NMR Spectroscopy

This technique was instrumental in the initial screening and characterization of ligand binding to a fluorine-labeled BPTF bromodomain.[3][5]

  • Protein Preparation: The BPTF bromodomain is expressed and purified with a 5-fluoro-tryptophan (5FW) label incorporated.

  • NMR Titration: A solution of the 5FW-labeled BPTF is prepared in a suitable buffer (e.g., phosphate-buffered saline).

  • The test compound, dissolved in a compatible solvent like DMSO, is titrated into the protein solution.

  • ¹⁹F NMR spectra are recorded at each titration point.

  • Data Analysis: Changes in the chemical shift and line broadening of the ¹⁹F signal upon ligand binding are monitored. These changes are then used to determine binding affinity. A significant change indicates binding, while no change suggests a lack of interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).[2]

  • Sample Preparation: Unlabeled, purified BPTF bromodomain is placed in the sample cell of the calorimeter. The ligand, this compound, is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: The ligand is injected into the protein solution in small, precise aliquots.

  • Heat Measurement: The heat change associated with each injection is measured by the calorimeter.

  • Data Analysis: The resulting data, a plot of heat change versus the molar ratio of ligand to protein, is fitted to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction. A Kd of 2.8 μM was obtained for this compound.[2]

Visualizations

Signaling Pathway

The following diagram illustrates the general role of BPTF within the NURF complex in chromatin remodeling.

BPTF_Signaling_Pathway cluster_nucleus Cell Nucleus NURF_Complex NURF Complex Chromatin Chromatin NURF_Complex->Chromatin remodels BPTF BPTF BPTF->NURF_Complex part of AC_Histone Acetylated Histone Tail AC_Histone->BPTF binds to Bromodomain Remodeled_Chromatin Remodeled Chromatin (Accessible for Transcription) Chromatin->Remodeled_Chromatin Transcription Gene Transcription Remodeled_Chromatin->Transcription allows S_GSK1379725A This compound S_GSK1379725A->BPTF inhibits binding

Caption: BPTF's role in chromatin remodeling and its inhibition.

Experimental Workflow for SAR Determination

The logical flow for the structure-activity relationship studies of this compound is depicted below.

SAR_Workflow Start Start with rac-1 Synthesis Chemical Synthesis of Analogs Start->Synthesis Design modifications PrOF_NMR Binding Screen using PrOF NMR Synthesis->PrOF_NMR Test new compounds ITC Quantitative Binding Affinity by ITC (Kd determination) PrOF_NMR->ITC For active compounds SAR_Analysis Structure-Activity Relationship Analysis ITC->SAR_Analysis Generate quantitative data SAR_Analysis->Synthesis Guide further synthesis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify key pharmacophores

Caption: Workflow for the SAR study of this compound.

References

An In-depth Technical Guide to the Enantiomeric Activity of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomeric activity of (S)-GSK1379725A, a selective inhibitor of the bromodomain of the Bromodomain and PHD finger containing Transcription Factor (BPTF). This document details the quantitative activity of both the (S) and (R) enantiomers, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

The quantitative data for the enantiomers of GSK1379725A are summarized below, highlighting the stereospecificity of its interaction with the BPTF bromodomain.

CompoundTargetBinding Affinity (Kd)SelectivityCellular Activity
This compound (AU1)BPTF Bromodomain2.8 µM[1]Selective over BRD4 bromodomain[1]Antimalarial activity, sensitizes triple-negative breast cancer cells to chemotherapy.
(R)-GSK1379725ABPTF BromodomainNo significant binding observed[2]N/ANot reported.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its enantiomer are provided below.

Protein-observed Fluorine NMR (PrOF NMR) for Binding Assessment

This method was utilized to determine the binding of the GSK1379725A enantiomers to the BPTF bromodomain.

Objective: To qualitatively and quantitatively assess the binding of small molecules to a fluorine-labeled protein by observing changes in the 19F NMR spectrum.

Materials:

  • 19F-labeled BPTF bromodomain (e.g., with 5-fluorotryptophan)

  • This compound and (R)-GSK1379725A

  • NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% D2O, pH 7.5)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare a solution of 19F-labeled BPTF bromodomain at a concentration of 25-50 µM in the NMR buffer.

  • Acquire a 1D 19F NMR spectrum of the protein alone to establish the reference signal.

  • Prepare stock solutions of this compound and (R)-GSK1379725A in a compatible solvent (e.g., DMSO-d6).

  • Titrate the protein solution with increasing concentrations of the respective enantiomer. A two-fold excess of the ligand relative to the protein is a typical starting point for initial screening.[2]

  • Acquire a 1D 19F NMR spectrum after each addition of the compound, allowing for equilibration.

  • Analyze the spectra for changes in the 19F resonance, such as chemical shift perturbations or line broadening. Significant broadening of the fluorine resonance indicates binding.[2]

Isothermal Titration Calorimetry (ITC) for Dissociation Constant (Kd) Determination

ITC was used to provide a more accurate, direct measurement of the binding affinity of this compound to the BPTF bromodomain.

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), by measuring the heat changes upon molecular interaction.

Materials:

  • Unlabeled BPTF bromodomain

  • This compound

  • ITC buffer (dialysis buffer of the protein, e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a 50 µM solution of the BPTF bromodomain in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a 500 µM solution of this compound in the same ITC buffer and load it into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform an initial injection of 0.4 µL followed by a series of 2 µL injections of the ligand into the protein solution at 150-second intervals.

  • Record the heat changes after each injection.

  • As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

CellTiter-Blue® Cell Viability Assay

This assay was used to assess the effect of this compound on the viability of cells.

Objective: To measure cell viability based on the ability of living cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin).

Materials:

  • HEK 293T cells[3]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well plates

  • This compound

  • CellTiter-Blue® Reagent

  • Fluorescence plate reader

Procedure:

  • Seed HEK 293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.[3]

  • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, and 10 µM) and a vehicle control (DMSO).[3]

  • Incubate the cells for the desired time periods (e.g., 24 and 48 hours).[3]

  • Add 20 µL of CellTiter-Blue® Reagent to each well.[3]

  • Incubate the plates for 1-4 hours at 37°C.[4]

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]

  • Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

Kinase Inhibition Assay

This type of assay is used to determine the off-target effects of compounds on various kinases.

Objective: To measure the inhibitory activity of a compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound or its racemate) in DMSO. Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add the test compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. For dose-response curves, determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathway involving BPTF and the experimental workflows.

BPTF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT NURF_Complex NURF Complex BPTF ISWI/SNF2L pRBAP46/48 AKT->NURF_Complex Modulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK c_Myc c-Myc ERK->c_Myc Nucleosome Nucleosome NURF_Complex->Nucleosome slides Histone Histone Tail (e.g., H3K4me3) Histone->NURF_Complex:BPTF recognizes Target_Genes Target Gene Expression Nucleosome->Target_Genes alters accessibility S_GSK This compound S_GSK->NURF_Complex:BPTF inhibits c_Myc->Target_Genes activates

Caption: BPTF in the NURF complex and its role in signaling.

Experimental Workflows

PrOF_NMR_Workflow A Prepare 19F-labeled BPTF Bromodomain B Acquire 1D 19F NMR Spectrum (Reference) A->B D Titrate Protein with (S)- or (R)-GSK1379725A B->D C Prepare Enantiomer Stock Solutions C->D E Acquire 1D 19F NMR Spectrum after each addition D->E F Analyze for Resonance Broadening/Shifts E->F ITC_Workflow A Prepare BPTF Bromodomain and this compound in ITC buffer B Load Protein into Sample Cell, Ligand into Syringe A->B E Perform Control Titration (Ligand into Buffer) A->E C Perform Titration Experiment B->C D Record Heat Changes C->D F Analyze Data to Determine Kd, ΔH, n D->F E->F Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat Cells with This compound A->B C Incubate for 24/48 hours B->C D Add CellTiter-Blue® Reagent C->D E Incubate for 1-4 hours D->E F Measure Fluorescence (560Ex / 590Em) E->F G Calculate Percent Viability F->G

References

AU1 compound as a BPTF inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the AU1 Compound as a BPTF Inhibitor

Executive Summary

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, playing a significant role in chromatin remodeling and transcriptional regulation. Its association with oncogenic pathways, such as those driven by c-MYC, has positioned it as a compelling target for cancer therapy. AU1 (also referred to as rac-1) was the first small molecule identified as a selective inhibitor of the BPTF bromodomain.[1][2][3] Initially characterized for its ability to engage the BPTF bromodomain and modulate transcription, subsequent research has revealed a multifaceted mechanism of action, including the inhibition of multidrug resistance pumps. This guide provides a comprehensive technical overview of AU1, consolidating its mechanism of action, quantitative data, and key experimental protocols for researchers and drug development professionals.

Mechanism of Action

AU1 exhibits a dual mechanism of action, targeting both the epigenetic regulator BPTF and the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance in cancer.

Primary Target: BPTF Bromodomain Inhibition

BPTF is the largest subunit of the NURF chromatin remodeling complex, which is essential for regulating transcription.[1] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H4K16ac.[1] This interaction is crucial for tethering the NURF complex to specific chromatin regions, facilitating ATP-dependent nucleosome sliding and influencing the expression of target genes, including the proto-oncogene c-MYC.[1][3]

AU1 was identified as the first small-molecule inhibitor of the BPTF bromodomain, demonstrating selectivity for BPTF over the well-studied BET bromodomain protein BRD4.[1][2][3] The racemic compound, AU1 (rac-1), binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 µM.[2][3][4] By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, AU1 disrupts its interaction with chromatin. This interference with BPTF function has been shown to decrease the chromatin occupancy of c-MYC and lead to G1 cell cycle arrest in breast epithelial cells.[1] Further studies have identified the (S)-enantiomer as the active form responsible for BPTF engagement.[1]

BPTF_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histone (H4K16ac) BPTF BPTF (NURF Complex) Histone->BPTF binds to Chromatin Chromatin Remodeling BPTF->Chromatin enables Gene Gene Transcription (e.g., c-MYC) Chromatin->Gene activates AU1 AU1 Compound AU1->BPTF inhibits binding

BPTF Signaling Pathway and AU1 Inhibition.
Secondary Action: Inhibition of the P-glycoprotein (P-gp) Efflux Pump

More recent investigations have uncovered an additional property of AU1: its ability to inhibit the P-glycoprotein (P-gp) multidrug resistance pump (also known as MDRP or ABCB1).[4][5][6] P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy, a primary mechanism of multidrug resistance (MDR).[4]

Studies have shown that AU1 sensitizes murine triple-negative breast cancer (TNBC) cells to chemotherapies that are known P-gp substrates, such as vinorelbine, vinblastine, vincristine, paclitaxel, and doxorubicin.[4][7] This sensitization was not observed with drugs that are not P-gp substrates (e.g., 5-FU, cisplatin) or in cell lines lacking the efflux pump.[4] In silico molecular docking studies support this mechanism, indicating that AU1 binds to active regions of the P-gp efflux pump, in a manner consistent with functional inhibition.[4][5] This dual-action profile makes AU1 a valuable tool for investigating the interplay between epigenetic regulation and drug resistance.

Dual_Mechanism cluster_epigenetic Epigenetic Regulation cluster_resistance Drug Resistance AU1 AU1 Compound BPTF BPTF Bromodomain AU1->BPTF inhibits Pgp P-gp Efflux Pump AU1->Pgp inhibits Transcription Altered Gene Transcription BPTF->Transcription Chemo Chemotherapy Efflux Pgp->Chemo Resistance Drug Resistance Chemo->Resistance

Dual Mechanism of Action of the AU1 Compound.

Quantitative Data

The following tables summarize the key quantitative data reported for the AU1 compound.

Table 1: Binding Affinity of AU1 for BPTF
CompoundTargetAssay MethodAffinity (Kd)Reference
AU1 (rac-1)BPTF BromodomainNot Specified2.8 µM[2][3][4]
(S)-1BPTF BromodomainPrOF NMRNot Specified (Active)[1]
(R)-1BPTF BromodomainPrOF NMRNot Specified (Inactive)[1]
Table 2: Chemosensitization Effect of AU1 in Murine TNBC Cell Lines

This table presents the IC50 values of various chemotherapeutic agents, with and without the addition of 2.5 µM AU1.

Cell LineChemotherapyIC50 without AU1IC50 with 2.5 µM AU1Fold ChangeReference
4T1 Vinorelbine~223 nM~27 nM~8.3[7]
Vinblastine11.0 nM4.9 nM2.2[4]
Vincristine22.8 nM8.8 nM2.6[4]
Paclitaxel12.0 nM5.3 nM2.3[4]
Doxorubicin65.5 nM31.9 nM2.1[4]
5-FU1.8 µM1.9 µM0.9[4]
Cisplatin4.8 µM4.4 µM1.1[4]
E0771-LMB Vinorelbine~60 nM~12 nM~5.0[7]
Vinblastine12.1 nM2.6 nM4.7[4]
Vincristine15.0 nM7.0 nM2.1[4]
Paclitaxel14.5 nM5.2 nM2.8[4]
Doxorubicin38.0 nM19.3 nM2.0[4]
5-FU1.7 µM1.8 µM0.9[4]
Cisplatin1.9 µM1.9 µM1.0[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the AU1 compound.

Protein-Observed Fluorine (PrOF) NMR for Binding Affinity

Protein-Observed Fluorine Nuclear Magnetic Resonance (PrOF NMR) is a sensitive biophysical assay used to characterize ligand-protein interactions and quantify weak binding affinities.[1][8]

Protocol:

  • Protein Labeling: The BPTF bromodomain is expressed and purified with 5-fluorotryptophan (5FW) incorporated, as the native protein contains a single tryptophan residue (W2824) near the histone binding site.[1]

  • Sample Preparation: A solution of 5FW-labeled BPTF bromodomain (e.g., 50 µM) is prepared in a suitable NMR buffer.

  • Titration: The AU1 compound (or its enantiomers) is titrated into the protein solution at increasing concentrations.

  • Data Acquisition: 1D ¹⁹F NMR spectra are recorded at each titration point.

  • Data Analysis: The chemical shift perturbation of the ¹⁹F resonance of 5FW-BPTF is monitored. For ligands exhibiting fast chemical exchange, a dose-dependent change in the chemical shift is observed. The dissociation constant (Kd) can be calculated by fitting the chemical shift changes to a binding isotherm.[1]

Assay_Workflow cluster_biophysical Biophysical Assay Workflow Start Labeled Protein (e.g., 5FW-BPTF) Mix Titrate with AU1 Compound Start->Mix NMR Acquire ¹⁹F NMR Spectra Mix->NMR Analyze Analyze Chemical Shift Perturbation NMR->Analyze Result Determine Kd (Binding Affinity) Analyze->Result

Workflow for PrOF NMR Binding Assay.
Cell Viability (MTS) Assay for IC50 Determination

The MTS assay is a colorimetric method used to assess cell viability, which is essential for determining the half-maximal inhibitory concentration (IC50) of cytotoxic compounds.[4]

Protocol:

  • Cell Seeding: Plate cells (e.g., 4T1, E0771-LMB) in 96-well plates at a predetermined density and allow them to adhere for 4-6 hours.

  • Pre-treatment: Treat cells with a fixed concentration of AU1 (e.g., 2.5 µM) or vehicle control (DMSO) overnight.

  • Chemotherapy Treatment: The following day, add serially diluted chemotherapeutic agents to the wells, both with and without AU1.

  • Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µl per 100 µl of medium).[9][10] Metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

  • Incubation: Incubate for 1-4 hours at 37°C.[9][10]

  • Absorbance Reading: Measure the absorbance of the colored solution at 490 nm using a microplate reader.[4]

  • Data Analysis: Normalize absorbance values to the vehicle-treated control wells. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic regression model.[4]

Efflux Pump Activity (Calcein-AM) Assay

This flow cytometry-based assay is used to measure the activity of multidrug resistance pumps like P-gp and their inhibition by compounds like AU1.[4]

Protocol:

  • Cell Seeding: Plate cells (e.g., 150,000 cells/well) in 6-well plates and allow them to adhere.

  • Compound Treatment: Administer AU1 or a known P-gp inhibitor (e.g., verapamil) as a positive control overnight (at least 12 hours).

  • Substrate Loading: Treat the cells with Calcein-AM, a non-fluorescent substrate that is readily taken up by cells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein. Calcein itself is a substrate for P-gp and will be extruded from cells with active pumps.

  • Cell Collection and Analysis: Collect the cells and analyze them using a flow cytometer (e.g., BD FACSCanto II). Propidium Iodide (PI) can be used to exclude dead cells.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population. Inhibition of the efflux pump by AU1 results in the intracellular accumulation of calcein, leading to a higher fluorescence signal compared to untreated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins, such as BPTF or c-MYC, with specific DNA regions within the cell.

Protocol:

  • Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication. This must be optimized for each cell type and sonicator.[11]

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BPTF or anti-c-MYC). An IgG antibody is used as a negative control.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic or agarose beads.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[11]

  • Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters or other loci of interest to determine the occupancy of the target protein.

Conclusion and Future Directions

The AU1 compound is a pioneering molecule in the study of BPTF, serving as the first reported inhibitor for its bromodomain. Its characterization has provided valuable insights into the role of BPTF in transcriptional regulation and its potential as a therapeutic target. The subsequent discovery of its inhibitory effect on the P-glycoprotein efflux pump adds a significant layer to its biological profile, highlighting a potential strategy for overcoming multidrug resistance in cancer.

Despite its utility as a research tool, AU1 has limitations, including moderate potency (Kd in the low micromolar range) and identified off-target kinase activity.[1][3] Therefore, there is a significant need for the development of new BPTF inhibitors with improved potency, selectivity, and drug-like properties.[3] The dual-action nature of AU1, however, presents an intriguing blueprint for designing novel therapeutics that can simultaneously target epigenetic vulnerabilities and mechanisms of drug resistance, offering a promising avenue for future cancer drug development.

References

(S)-GSK1379725A: A Technical Guide to its Function as a BPTF Bromodomain Ligand within the NURF Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nucleosome Remodeling Factor (NURF) complex is a key epigenetic regulator, utilizing the energy of ATP hydrolysis to modulate chromatin structure and gene expression. Its largest subunit, Bromodomain and PHD Finger Transcription Factor (BPTF), serves as a crucial anchor, targeting the complex to specific genomic loci through interactions with histone modifications. The small molecule, (S)-GSK1379725A, has been identified as a selective ligand for the bromodomain of BPTF. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of its role in the context of the NURF complex.

Introduction: The NURF Complex and the Role of BPTF

The Nucleosome Remodeling Factor (NURF) is a multi-protein complex that plays a critical role in chromatin remodeling by catalyzing ATP-dependent nucleosome sliding. This process is essential for regulating gene expression, DNA repair, and replication. The mammalian NURF complex is typically composed of three core subunits:

  • BPTF (Bromodomain and PHD Finger Transcription Factor): The largest subunit, which acts as a scaffolding protein and is responsible for recognizing specific histone modifications, thereby targeting the NURF complex to particular regions of the genome.

  • SMARCA5 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 5; also known as SNF2H or ISWI): The catalytic ATPase subunit that provides the energy for nucleosome remodeling.

  • RBBP4/7 (Retinoblastoma Binding Protein 4/7; also known as NURF55): WD40-repeat-containing proteins that are thought to contribute to the stability and function of the complex.

The BPTF subunit contains a bromodomain, a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key mechanism for the recruitment of the NURF complex to active chromatin regions, where it can then modulate gene expression. Dysregulation of NURF complex activity, often through the overexpression of BPTF, has been implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound: A Selective BPTF Bromodomain Ligand

This compound, also referred to in some literature as AU1, is a small molecule that has been identified as a selective ligand for the bromodomain of BPTF. By binding to this domain, this compound competitively inhibits the interaction between BPTF and acetylated histones. This disruption of the NURF complex's targeting mechanism is the primary mode of action for this compound.

Mechanism of Action

The function of this compound within the NURF complex is to disrupt its recruitment to chromatin. By occupying the acetyl-lysine binding pocket of the BPTF bromodomain, it prevents the NURF complex from localizing to its target genes. This leads to a subsequent alteration in chromatin accessibility and gene expression at these sites. While direct modulation of the ATPase or nucleosome sliding activity of the complex by this compound has not been extensively reported, its impact on the targeting function of BPTF is the foundational aspect of its activity.

cluster_0 Normal NURF Function cluster_1 Inhibition by this compound NURF_complex NURF Complex (BPTF, SMARCA5, RBBP4/7) BPTF_BD BPTF Bromodomain NURF_complex->BPTF_BD contains Chromatin Chromatin NURF_complex->Chromatin recruited to Acetylated_Histone Acetylated Histone Tail BPTF_BD->Acetylated_Histone binds to Acetylated_Histone->Chromatin part of Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates NURF_complex_inhib NURF Complex (BPTF, SMARCA5, RBBP4/7) BPTF_BD_inhib BPTF Bromodomain NURF_complex_inhib->BPTF_BD_inhib contains Chromatin_inhib Chromatin NURF_complex_inhib->Chromatin_inhib recruitment inhibited Acetylated_Histone_inhib Acetylated Histone Tail BPTF_BD_inhib->Acetylated_Histone_inhib binding blocked GSK1379725A This compound GSK1379725A->BPTF_BD_inhib binds to & inhibits Gene_Expression_inhib Altered Gene Expression Chromatin_inhib->Gene_Expression_inhib leads to

Figure 1. Mechanism of this compound Action.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with the BPTF bromodomain.

ParameterValueMethodReference
Binding Affinity (Kd) 2.8 µMIsothermal Titration Calorimetry (ITC)[1]
Selectivity Selective over BRD4Not specified[1]
Cellular Activity (EC50) 500 nM (in 5 cellular assays)Cellular Assays[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to the BPTF bromodomain.

Materials:

  • Purified recombinant BPTF bromodomain protein

  • This compound compound

  • ITC instrument (e.g., Malvern MicroCal)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Syringe and sample cell

Protocol:

  • Prepare the BPTF bromodomain solution to a final concentration of 10-50 µM in ITC buffer.

  • Prepare the this compound solution to a final concentration of 100-500 µM in the same ITC buffer.

  • Degas both solutions to prevent air bubbles.

  • Load the BPTF bromodomain solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm, and a series of 1-2 µL injections every 150 seconds.

  • Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point from the analysis.

  • Initiate the titration experiment.

  • Analyze the resulting data by integrating the heat pulses and fitting the data to a one-site binding model to determine the Kd, n, ΔH, and ΔS.

start Start prep_protein Prepare BPTF Bromodomain Solution start->prep_protein prep_ligand Prepare this compound Solution start->prep_ligand degas Degas Both Solutions prep_protein->degas prep_ligand->degas load_cell Load BPTF into Sample Cell degas->load_cell load_syringe Load this compound into Syringe degas->load_syringe setup_itc Set ITC Parameters (Temp, Stirring, Injections) load_cell->setup_itc load_syringe->setup_itc run_itc Perform Titration setup_itc->run_itc analyze Analyze Data (Fit to Binding Model) run_itc->analyze results Obtain Kd, n, ΔH, ΔS analyze->results

Figure 2. Isothermal Titration Calorimetry Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To confirm that this compound engages with the BPTF bromodomain in intact cells.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well plate

  • Thermocycler

  • SDS-PAGE and Western blot reagents

  • Anti-BPTF antibody

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble BPTF at each temperature by Western blotting using an anti-BPTF antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where a specific protein is bound.

Objective: To determine if this compound treatment alters the genomic localization of the NURF complex.

Materials:

  • Cell line of interest

  • This compound compound and DMSO

  • Formaldehyde for cross-linking

  • Glycine for quenching

  • Lysis and sonication buffers

  • Anti-BPTF or anti-SMARCA5 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for DNA purification and library preparation for sequencing

Protocol:

  • Treat cells with this compound or DMSO for a specified time.

  • Cross-link protein-DNA complexes with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Perform immunoprecipitation by incubating the sheared chromatin with an antibody against a NURF subunit (e.g., BPTF).

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the cross-links.

  • Purify the DNA.

  • Prepare a DNA library and perform high-throughput sequencing.

  • Analyze the sequencing data to identify genomic regions with differential NURF occupancy between this compound-treated and control cells.

start Start treat_cells Treat Cells with This compound or DMSO start->treat_cells crosslink Cross-link with Formaldehyde treat_cells->crosslink lyse_sonicate Lyse Cells and Sonicate Chromatin crosslink->lyse_sonicate immunoprecipitate Immunoprecipitate with anti-NURF Antibody lyse_sonicate->immunoprecipitate capture_wash Capture and Wash Beads immunoprecipitate->capture_wash elute_reverse Elute and Reverse Cross-links capture_wash->elute_reverse purify_dna Purify DNA elute_reverse->purify_dna library_prep_seq Prepare Library and Sequence purify_dna->library_prep_seq analyze_data Analyze Sequencing Data library_prep_seq->analyze_data end Identify Differential NURF Occupancy analyze_data->end

Figure 3. ChIP-seq Experimental Workflow.

Future Directions and Conclusion

This compound is a valuable tool for probing the function of the BPTF subunit within the NURF complex. Its ability to selectively inhibit the BPTF bromodomain allows for the investigation of the downstream consequences of disrupting NURF's chromatin targeting. While its effect on the biochemical activities of the NURF complex, such as ATPase activity and nucleosome sliding, has not been fully elucidated, the logical hypothesis is that by preventing chromatin engagement, these activities will be consequently diminished at their target sites.

Future research should focus on in vitro reconstitution of the NURF complex to directly measure the impact of this compound on its enzymatic functions. Such studies would provide a more complete picture of its mechanism of action and further validate its use as a specific chemical probe for the NURF complex. This in-depth understanding is crucial for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.

References

Methodological & Application

Application Note: (S)-GSK1379725A Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a potent and selective small molecule inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is a crucial subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery that plays a significant role in regulating gene expression. The bromodomain of BPTF specifically recognizes acetylated histone tails, thereby recruiting the NURF complex to specific chromatin regions. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This compound, by inhibiting the BPTF bromodomain, disrupts its chromatin-localizing function, leading to downstream effects on gene transcription and cancer cell proliferation. This application note provides detailed protocols for cell-based assays to characterize the activity of this compound.

Signaling Pathway of BPTF and Inhibition by this compound

BPTF, as part of the NURF complex, binds to acetylated histones via its bromodomain. This interaction is critical for the recruitment of the NURF complex to chromatin, leading to nucleosome sliding and altered accessibility of DNA to transcription factors. One of the key downstream targets regulated by BPTF is the proto-oncogene c-MYC. By modulating chromatin structure at the c-MYC locus, BPTF influences its transcription. This compound competitively binds to the acetyl-lysine binding pocket of the BPTF bromodomain, preventing its association with chromatin. This inhibition leads to a reduction in c-MYC expression and can also impact other signaling pathways, such as the PI3K/AKT and MAPK pathways, ultimately affecting cell proliferation and survival.

BPTF_Signaling_Pathway BPTF Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BPTF BPTF (NURF Complex) Histones->BPTF binds to cMYC_gene c-MYC Gene BPTF->cMYC_gene activates Transcription Transcription cMYC_gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA cMYC_protein c-MYC Protein cMYC_mRNA->cMYC_protein translation Proliferation Cell Proliferation & Survival cMYC_protein->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation MAPK MAPK Pathway MAPK->Proliferation Inhibitor This compound Inhibitor->BPTF inhibits

Caption: BPTF signaling and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for evaluating the cellular effects of this compound.

Experimental Workflow

The general workflow for assessing the activity of this compound involves initial cell viability screening to determine the cytotoxic or anti-proliferative effects of the compound. Subsequently, target engagement assays are performed to confirm that the compound interacts with BPTF within the cellular environment. Finally, downstream functional assays, such as gene expression analysis of BPTF targets like c-MYC, are conducted to elucidate the mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Evaluation arrow arrow start Start cell_culture Cell Culture (e.g., K562 cells) start->cell_culture compound_treatment Treat with this compound (Dose-response) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT or AlamarBlue) compound_treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 target_engagement Target Engagement Assay (e.g., CETSA) ic50->target_engagement downstream_analysis Downstream Analysis ic50->downstream_analysis western_blot Western Blot (c-MYC, p-AKT) downstream_analysis->western_blot rt_qpcr RT-qPCR (c-MYC mRNA) downstream_analysis->rt_qpcr end End western_blot->end rt_qpcr->end

Caption: General experimental workflow.

Cell Culture
  • Cell Line: K562 (human chronic myelogenous leukemia) cells are a suitable model as they have been shown to be sensitive to BPTF inhibition.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

  • Materials:

    • K562 cells

    • This compound (stock solution in DMSO)

    • Culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify the direct binding of this compound to BPTF in a cellular context.

  • Materials:

    • K562 cells

    • This compound

    • PBS with protease inhibitors

    • Equipment for freeze-thaw cycles (e.g., liquid nitrogen, heat block)

    • Western blot reagents (see protocol 4)

    • Anti-BPTF antibody

  • Protocol:

    • Treat K562 cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with protease inhibitors.

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove cell debris.

    • Aliquot the supernatant and heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant and analyze the amount of soluble BPTF by Western blotting. Increased thermal stability of BPTF in the presence of this compound indicates target engagement.

Western Blot Analysis for Downstream Targets

This protocol is for assessing the protein levels of c-MYC and phosphorylated AKT (a marker for PI3K/AKT pathway activity).

  • Materials:

    • Treated K562 cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-c-MYC, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat K562 cells with this compound at various concentrations for 24-48 hours.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

RT-qPCR for c-MYC Gene Expression

This method quantifies the mRNA levels of c-MYC to assess the transcriptional effect of BPTF inhibition.

  • Materials:

    • Treated K562 cells

    • RNA extraction kit (e.g., RNeasy Kit)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for c-MYC and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Protocol:

    • Treat K562 cells with this compound for 24 hours.

    • Extract total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for c-MYC and GAPDH.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in c-MYC expression.

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Assay Parameter This compound Control
Cell Viability (MTT)IC50 (µM)[Insert Value]N/A
Western Blotc-MYC Protein Level (Fold Change)[Insert Value]1.0
Western Blotp-AKT/Total AKT Ratio (Fold Change)[Insert Value]1.0
RT-qPCRc-MYC mRNA Level (Fold Change)[InsertValue]1.0

Table 1: Summary of in vitro activity of this compound in K562 cells.

Temperature (°C) Soluble BPTF (% of untreated at 40°C)
Vehicle Control This compound
40100%100%
50[Insert Value]%[Insert Value]%
55[Insert Value]%[Insert Value]%
60[Insert Value]%[Insert Value]%
65[Insert Value]%[Insert Value]%

Table 2: CETSA results for BPTF thermal stability.

Determining the Working Concentration of (S)-GSK1379725A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GSK1379725A, also known as AU1, is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene expression. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This document provides detailed application notes and experimental protocols for determining the effective working concentration of this compound in various cellular assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor that targets the bromodomain of BPTF with a dissociation constant (Kd) of 2.8 µM.[1] By binding to the BPTF bromodomain, this compound prevents its interaction with acetylated histones, thereby modulating chromatin structure and gene transcription. One of the key downstream effects of BPTF inhibition is the downregulation of the proto-oncogene c-Myc, which is a critical driver of cell proliferation in many cancers.[2][3]

Data Presentation: Working Concentrations of this compound

The optimal working concentration of this compound is dependent on the cell type, assay type, and experimental endpoint. The following table summarizes reported working concentrations in various applications.

Cell LineAssay TypeConcentration RangeObserved EffectReference
HEK293TCell Viability (CellTiter-Blue)1.0 - 10.0 µMDose-dependent decrease in cell viability[4]
4T1 (murine breast cancer)Combination therapy with doxorubicin2.5 µMSensitization to chemotherapy[5]
E0771-LMB (murine breast cancer)Combination therapy with vinorelbine, vinblastine, doxorubicin2.5 µMSensitization to chemotherapy[5]
Mouse mammary epithelial cellsProliferation and Cell Cycle AnalysisNot specifiedDecreased proliferation and G1 cell cycle arrest[2]
Cancer cell lines (panel)Cell Growth AnalysisNot specifiedIdentification of sensitive cell lines[6]

Signaling Pathway

BPTF, as part of the NURF complex, utilizes its bromodomain to bind to acetylated histones, leading to chromatin remodeling. This process facilitates the access of transcription factors, such as c-Myc, to their target gene promoters, driving the expression of genes involved in cell proliferation and survival. Inhibition of the BPTF bromodomain by this compound disrupts this process, leading to a reduction in c-Myc expression and subsequent anti-proliferative effects.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_downstream Cellular Effects BPTF BPTF (NURF Complex) Acetylated_Histones Acetylated Histones BPTF->Acetylated_Histones binds to cMyc_Gene c-Myc Gene Acetylated_Histones->cMyc_Gene enables transcription of Proliferation_Genes Proliferation Genes cMyc_Gene->Proliferation_Genes activates Reduced_cMyc Reduced c-Myc Expression cMyc_Gene->Reduced_cMyc leads to Decreased_Proliferation Decreased Proliferation GSK1379725A This compound GSK1379725A->BPTF inhibits Reduced_cMyc->Decreased_Proliferation results in Cell_Cycle_Arrest Cell Cycle Arrest

Caption: BPTF Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the working concentration and effects of this compound.

Experimental Workflow: General Overview

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Dose_Response Treat Cells with a Dose Range of this compound Stock_Solution->Dose_Response Cell_Culture Culture and Seed Cells Cell_Culture->Dose_Response Viability Cell Viability Assay Dose_Response->Viability Western Western Blot (e.g., for c-Myc) Dose_Response->Western ChIP Chromatin Immunoprecipitation Dose_Response->ChIP IC50 Determine IC50 Viability->IC50 Protein_Expression Analyze Protein Expression Western->Protein_Expression DNA_Binding Quantify DNA Binding ChIP->DNA_Binding

Caption: General Experimental Workflow for this compound.

Protocol 1: Cell Viability Assay

This protocol is adapted from a method used for HEK293T cells and can be optimized for other cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell culture medium

  • 96-well plates

  • CellTiter-Blue® Cell Viability Assay reagent or similar (e.g., MTT, MTS)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical final concentration range to test is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (using CellTiter-Blue®):

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control wells.

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for c-Myc Expression

Objective: To determine the effect of this compound on the protein expression level of c-Myc.

Materials:

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., IC50, 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control. Compare the c-Myc levels in treated samples to the vehicle control.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for c-Myc Target Genes

Objective: To determine if this compound treatment reduces the occupancy of c-Myc at its target gene promoters.

Materials:

  • This compound

  • 10 cm cell culture dishes

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • ChIP lysis and wash buffers

  • Sonicator or micrococcal nuclease

  • Anti-c-Myc antibody for ChIP

  • IgG control antibody

  • Protein A/G magnetic beads

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for a known c-Myc target gene and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking:

    • Seed cells in 10 cm dishes and treat with this compound and a vehicle control.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Wash cells with ice-cold PBS and scrape them into a tube.

    • Lyse the cells and nuclei according to a standard ChIP protocol.

    • Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the anti-c-Myc antibody or an IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a DNA purification kit.

    • Perform qPCR using primers for a known c-Myc target gene promoter and a negative control genomic region.

  • Data Analysis: Calculate the enrichment of the c-Myc target gene in the this compound-treated samples relative to the vehicle control, normalized to the input and the IgG control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively determine the working concentration of this compound and to investigate its biological effects. The optimal concentration and experimental conditions will ultimately need to be determined empirically for each specific cell line and assay. By utilizing the described methods, researchers can confidently explore the therapeutic potential of targeting BPTF with this compound.

References

Application Notes and Protocols: (S)-GSK1379725A in Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-GSK1379725A, also known as AU1, a selective BPTF bromodomain inhibitor, in the context of triple-negative breast cancer (TNBC) research. The document includes its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, and chemotherapy remains the standard of care. However, the efficacy of chemotherapy is often limited by both intrinsic and acquired drug resistance.

This compound (AU1) is a small molecule inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex. Research has demonstrated that AU1 can sensitize TNBC cells to conventional chemotherapeutic agents through a dual mechanism of action: inhibition of the P-glycoprotein (P-gp) efflux pump and induction of autophagy.[1][2][3][4]

Mechanism of Action

This compound (AU1) enhances the efficacy of chemotherapeutic drugs in TNBC cells primarily through two interconnected mechanisms:

  • Inhibition of P-glycoprotein (P-gp) Efflux Pump: P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and effectiveness. AU1 has been shown to directly inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates.[1][3] This effect is not due to a decrease in P-gp protein expression but rather a direct inhibition of its pumping activity.[1]

  • Induction of Autophagy: Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles in cancer. In the context of BPTF inhibition by AU1, the induction of autophagy appears to contribute to the sensitization of TNBC cells to chemotherapy.[3] The precise signaling cascade linking BPTF inhibition to autophagy in this context is an area of ongoing investigation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (AU1) in murine TNBC cell lines.

Table 1: IC50 Values of Chemotherapeutic Agents in Murine TNBC Cell Lines with and without this compound (AU1) [1]

Cell LineChemotherapeutic AgentIC50 (without AU1)IC50 (with 2.5 µM AU1)Fold Change
4T1 Vinorelbine215 nM27 nM~8
Vinblastine10 nM5 nM2
Vincristine30 nM10 nM3
Paclitaxel20 nM8 nM2.5
Doxorubicin75 nM30 nM2.5
5-Fluorouracil1.5 µM1.5 µM1
Cisplatin1.2 µM1.2 µM1
E0771-LMB Vinorelbine60 nM12 nM5
Vinblastine8 nM4 nM2
Vincristine25 nM5 nM5
Paclitaxel15 nM5 nM3
Doxorubicin60 nM30 nM2
5-Fluorouracil>10 µM>10 µM-
Cisplatin2 µM2 µM1

Table 2: P-glycoprotein Efflux Pump Inhibition by this compound (AU1) [1]

Cell LineTreatmentMean Fluorescent Intensity (Calcein-AM Retention)Statistical Significance (vs. DMSO)
4T1 DMSO (Control)~200-
2.5 µM AU1~400p ≤ 0.05
E0771-LMB DMSO (Control)~150-
2.5 µM AU1~250p ≤ 0.05
MDA-MB-231 DMSO (Control)~100-
2.5 µM AU1~100Not Significant

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 values of chemotherapeutic agents in the presence or absence of this compound (AU1).

Materials:

  • TNBC cell lines (e.g., 4T1, E0771-LMB)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (AU1)

  • Chemotherapeutic agents (e.g., Vinorelbine, Doxorubicin)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, pre-treat the cells with either vehicle (DMSO) or a final concentration of 2.5 µM AU1.

  • Incubate for 24 hours.

  • Following pre-treatment, add serial dilutions of the desired chemotherapeutic agent to the wells. Include wells with AU1 alone and vehicle alone as controls.

  • Incubate the plate for an additional 72-96 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

P-glycoprotein Efflux Pump Inhibition Assay (Calcein-AM Assay)

This protocol assesses the ability of this compound (AU1) to inhibit the P-gp efflux pump.

Materials:

  • TNBC cell lines (e.g., 4T1, E0771-LMB, MDA-MB-231)

  • Complete culture medium

  • 6-well plates

  • This compound (AU1)

  • Calcein-AM

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with either vehicle (DMSO) or 2.5 µM AU1 for 1 hour at 37°C.

  • Add Calcein-AM to a final concentration of 0.25 µM to all wells.

  • Incubate for an additional 30 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Trypsinize and harvest the cells.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Calcein using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).

  • An increase in Calcein fluorescence in AU1-treated cells compared to control indicates inhibition of the efflux pump.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by treatment.

Materials:

  • TNBC cell lines

  • Complete culture medium

  • 6-well plates

  • This compound (AU1) and/or chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of AU1, chemotherapeutic agent, or a combination of both for the desired time point (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot for Autophagy Markers

This protocol is for detecting changes in the levels of autophagy-related proteins.

Materials:

  • TNBC cell lines

  • Complete culture medium

  • 6-well plates

  • This compound (AU1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with AU1 for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Mandatory Visualization

G cluster_0 Experimental Workflow: Cell Viability (MTS Assay) s1 Seed TNBC cells in 96-well plate s2 Pre-treat with this compound (AU1) or vehicle s1->s2 s3 Add serial dilutions of chemotherapeutic agent s2->s3 s4 Incubate for 72-96 hours s3->s4 s5 Add MTS reagent s4->s5 s6 Measure absorbance at 490 nm s5->s6 s7 Calculate IC50 values s6->s7

Workflow for determining cell viability and IC50 values.

G cluster_1 Proposed Signaling Pathway of this compound (AU1) in TNBC AU1 This compound (AU1) BPTF BPTF AU1->BPTF Inhibits AU1->BPTF Pgp P-glycoprotein (P-gp) AU1->Pgp Inhibits AU1->Pgp Autophagy Autophagy Induction BPTF->Autophagy Regulates BPTF->Autophagy CellDeath Enhanced Cell Death (Apoptosis) Autophagy->CellDeath Contributes to Autophagy->CellDeath Chemo Chemotherapeutic Agents Pgp->Chemo Effluxes Pgp->Chemo Chemo->CellDeath Induces Chemo->CellDeath Inhibition Inhibition Induction Induction

References

Application Notes and Protocols for Studying c-Myc Expression Using (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-Myc is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[1] While direct inhibition of c-Myc has proven challenging, an alternative strategy is to target its co-factors, which are essential for its transcriptional activity.

This document provides detailed application notes and protocols for utilizing (S)-GSK1379725A , a selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF), to study c-Myc expression and function. BPTF is an essential subunit of the Nucleosome Remodeling Factor (NURF) chromatin remodeling complex.[2][3][4] Recent studies have unveiled a critical partnership between BPTF and c-Myc, where BPTF is required for the recruitment of c-Myc to chromatin and the subsequent activation of its full transcriptional program.[2][5][6] Therefore, inhibitors of BPTF, such as this compound, present a valuable tool to dissect the BPTF-c-Myc axis and explore a novel therapeutic avenue for c-Myc-driven cancers.[5][7]

This compound is a selective ligand for the BPTF bromodomain with a reported dissociation constant (Kd) of 2.8 μM.[2] Notably, it exhibits selectivity for BPTF over the well-studied bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4.[2] This selectivity allows for the specific investigation of the BPTF-dependent regulation of c-Myc, distinguishing it from the effects of pan-BET inhibitors.

Data Presentation

The following tables summarize the key characteristics of this compound and provide a comparative overview of inhibitors targeting the c-Myc axis.

Table 1: Characteristics of this compound

PropertyValueReference
Target Bromodomain and PHD finger-containing Transcription Factor (BPTF)[2]
Binding Affinity (Kd) 2.8 μM[2]
Mechanism of Action Selective inhibition of the BPTF bromodomain[2]
Key Application Studying the role of BPTF in c-Myc transcriptional regulation[2][5]

Table 2: Comparison of Inhibitors for Studying c-Myc Expression

InhibitorTargetMechanism of c-Myc RegulationKey Distinctions
This compound BPTFInhibition of a core subunit of the NURF chromatin remodeling complex, which is essential for c-Myc recruitment to chromatin and transcriptional activity.[2][5]Selective for BPTF over BET bromodomains, allowing for the specific study of the BPTF-c-Myc axis.[2]
JQ1 BET Bromodomains (BRD2, BRD3, BRD4)Inhibition of BET proteins, particularly BRD4, which are readers of acetylated histones and are required for the transcriptional elongation of the MYC gene.Targets a different family of bromodomain-containing proteins involved in c-Myc regulation.
Sanguinarine chloride BPTFA natural product identified as a BPTF bromodomain inhibitor that has been shown to downregulate c-Myc expression.[8]Provides an alternative chemical scaffold for BPTF inhibition and c-Myc modulation.[8]

Signaling Pathways and Experimental Workflows

BPTF-c-Myc Signaling Pathway

The following diagram illustrates the established role of BPTF in facilitating c-Myc transcriptional activity. BPTF, as part of the NURF complex, is recruited to chromatin where it interacts with c-Myc. This interaction is crucial for remodeling the chromatin landscape, allowing c-Myc to access its target gene promoters and drive the expression of genes involved in cell proliferation and growth.

BPTF_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc BPTF BPTF (NURF Complex) cMyc->BPTF interacts with TargetGenes c-Myc Target Genes (e.g., Cyclins, E2F) cMyc->TargetGenes activates transcription Chromatin Chromatin BPTF->Chromatin remodels Proliferation Cell Proliferation & Growth TargetGenes->Proliferation promotes GSK This compound GSK->BPTF inhibits

Caption: The BPTF-c-Myc signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating the Effect of this compound on c-Myc Expression

This workflow outlines the key steps to assess the impact of this compound on c-Myc expression and its downstream cellular consequences.

Experimental_Workflow cluster_analysis Analysis start Start: Cancer Cell Line (e.g., with high c-Myc) treatment Treat with This compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest qPCR qPCR for c-Myc mRNA harvest->qPCR Western Western Blot for c-Myc Protein harvest->Western Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) harvest->Viability end End: Data Interpretation qPCR->end Western->end Viability->end

Caption: Experimental workflow for analyzing the effects of this compound on c-Myc.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Line Selection: Choose a cancer cell line known to have high c-Myc expression or dependency (e.g., Burkitt's lymphoma, certain triple-negative breast cancers, or small cell lung cancer cell lines).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 5, 10, 25 μM). Include a vehicle control (DMSO) at the same final concentration as in the highest drug treatment. For time-course experiments, treat cells with a fixed concentration of the inhibitor and harvest at different time points (e.g., 6, 12, 24, 48 hours).

Protocol 2: Analysis of c-Myc mRNA Expression by Quantitative PCR (qPCR)

  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Human MYC Forward Primer: 5'-CCTACCCTCTCAACGACAGC-3'

    • Human MYC Reverse Primer: 5'-CTCTGACCTTTTGCCAGGAG-3'

  • Data Analysis: Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.

Protocol 3: Analysis of c-Myc Protein Expression by Western Blotting

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the c-Myc protein levels to the loading control.

Protocol 4: Cell Viability Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described in Protocol 1.

  • Viability Assessment: After the desired incubation period (e.g., 72 hours), assess cell viability using a commercial assay kit such as:

    • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to each well and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable and selective chemical probe to investigate the role of BPTF in c-Myc-mediated transcription and oncogenesis. The provided protocols offer a framework for researchers to explore the therapeutic potential of targeting the BPTF-c-Myc axis in various cancer models. The selectivity of this compound for BPTF over BET proteins makes it a unique tool to delineate the specific contributions of the NURF chromatin remodeling complex to c-Myc's function, paving the way for the development of novel and more targeted cancer therapies.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as AU1, is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF).[1] BPTF is a core subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene expression.[2] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[3] CRISPR-Cas9 screens are a powerful tool for identifying genetic dependencies and mechanisms of drug sensitivity or resistance. When combined with a selective inhibitor like this compound, CRISPR-Cas9 screening can elucidate the cellular pathways modulated by BPTF inhibition and uncover potential combination therapies.

These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens with this compound to identify genes that sensitize or confer resistance to BPTF inhibition.

Signaling Pathways Involving BPTF

BPTF, through its role in chromatin remodeling, influences the expression of genes involved in key signaling pathways that drive cell proliferation and survival. Inhibition of the BPTF bromodomain with this compound is expected to impact these pathways. BPTF has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-AKT signaling pathways.[4]

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF core subunit Chromatin Chromatin Remodeling NURF->Chromatin Gene_Expression Gene Expression (e.g., c-MYC) Chromatin->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression influences PI3K PI3K AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b GSK3b->Gene_Expression influences GSK1379725A This compound GSK1379725A->BPTF inhibits

BPTF's role in MAPK/PI3K-AKT signaling pathways.

Experimental Workflow for CRISPR-Cas9 Screen

A pooled CRISPR-Cas9 knockout screen can be performed to identify genes whose loss-of-function synergizes with this compound (negative selection or sensitizers) or confers resistance to it (positive selection or resistors). The general workflow involves transducing Cas9-expressing cells with a pooled sgRNA library, treating the cell population with the inhibitor, and identifying sgRNAs that are depleted or enriched over time.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Line Selection & Cas9 Expression B 2. sgRNA Library Transduction A->B C 3. Antibiotic Selection B->C D 4. Split Population: - DMSO (Control) - this compound C->D E 5. Cell Harvesting & Genomic DNA Extraction D->E F 6. PCR Amplification of sgRNA Cassettes E->F G 7. Next-Generation Sequencing (NGS) F->G H 8. Data Analysis: Identify Enriched/Depleted sgRNAs G->H

General workflow for a pooled CRISPR knockout screen.

Quantitative Data Presentation

While a full genome-wide CRISPR screen dataset for this compound is not publicly available, data from a study by Kirberger et al. (2019) provides insights into the cellular activity of this inhibitor in combination with CRISPR-Cas9 mediated gene knockout of BPTF. The study aimed to identify cancer cell lines sensitive to BPTF inhibition.[5]

Table 1: Sensitivity of Cancer Cell Lines to BPTF Knockdown and this compound Treatment [5]

Cell LineBPTF Knockdown Effect (Fold Change in GFP-positive cells)Cell Viability with 5 µM this compound (72h, % of control)Cell Viability with 5 µM (R)-GSK1379725A (inactive enantiomer) (72h, % of control)
K562 (Chronic Myelogenous Leukemia)~0.6 (Sensitive)~80%~100%
MCF-7 (Breast Cancer)~0.7 (Sensitive)~85%~100%
HepG2 (Hepatocellular Carcinoma)~1.0 (Insensitive)~100%~100%

Note: Fold change < 1 indicates a decrease in the population of cells with BPTF knockout, suggesting BPTF is important for the fitness of these cells. A decrease in cell viability upon treatment with the active (S)-enantiomer but not the inactive (R)-enantiomer suggests on-target activity.

Experimental Protocols

The following are detailed protocols for key experiments in a CRISPR-Cas9 screen with this compound, based on established methodologies and data from relevant literature.

Protocol 1: Generation of Cas9-Expressing Stable Cell Lines
  • Cell Culture: Culture the chosen cancer cell line (e.g., K562, MCF-7) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Lentivirus Production: Co-transfect HEK293T cells with a lentiviral vector expressing Cas9 and a blasticidin resistance gene (e.g., pLenti-Cas9-blast) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Lentivirus Transduction: Harvest the lentiviral supernatant 48-72 hours post-transfection and transduce the target cancer cell line in the presence of polybrene (8 µg/mL).

  • Selection: 24 hours post-transduction, replace the medium with fresh medium containing blasticidin at a predetermined concentration to select for successfully transduced cells.

  • Validation: After selection, validate Cas9 expression and activity using a Western blot for the Cas9 protein and a functional assay (e.g., GFP-reporter assay with an sgRNA targeting GFP).

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
  • Library Transduction: Transduce the Cas9-expressing stable cell line with a pooled sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Puromycin Selection: Select for cells containing the sgRNA construct using puromycin at a predetermined concentration.

  • Initial Timepoint (T₀) Sample: After selection, harvest a representative population of cells as the T₀ sample.

  • Drug Treatment:

    • Determine the optimal concentration of this compound for the screen. This should be a concentration that results in partial but not complete cell death over the course of the experiment (e.g., IC₂₀-IC₅₀). Based on available data, a starting concentration range of 1-10 µM could be tested.[4]

    • Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with the determined concentration of this compound.

    • Maintain the cells in culture for a predetermined period (e.g., 14-21 days), passaging as needed and maintaining a sufficient number of cells to preserve library complexity.

  • Final Timepoint (T_final) Sample: Harvest cells from both the DMSO and this compound-treated populations.

  • Genomic DNA Extraction: Extract genomic DNA from the T₀ and T_final cell pellets.

  • sgRNA Sequencing:

    • Amplify the sgRNA cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in each sample.

  • Data Analysis:

    • Use bioinformatics tools like MAGeCK to analyze the sequencing data.[2]

    • Identify sgRNAs that are significantly depleted in the this compound-treated group compared to the DMSO control (potential sensitizers).

    • Identify sgRNAs that are significantly enriched in the this compound-treated group (potential resistance genes).

Protocol 3: Validation of Screen Hits
  • Individual sgRNA Cloning: Synthesize and clone individual sgRNAs for the top candidate genes into a suitable vector.

  • Generation of Knockout Cell Lines: Transduce Cas9-expressing cells with the individual sgRNA constructs to generate single-gene knockout cell lines.

  • Validation of Knockout: Confirm gene knockout by Sanger sequencing and Western blot (if an antibody is available).

  • Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of this compound to confirm their sensitization or resistance phenotype.

  • Competition Assays: For a more direct comparison, co-culture GFP-positive knockout cells with mCherry-positive wild-type cells and treat with this compound. Monitor the ratio of GFP to mCherry positive cells over time using flow cytometry. A decrease in the GFP/mCherry ratio for a sensitizer gene and an increase for a resistance gene would validate the screen hit.

Conclusion

The combination of CRISPR-Cas9 screening with the selective BPTF inhibitor this compound provides a powerful approach to dissect the cellular functions of BPTF and to identify novel therapeutic strategies. The protocols and data presented here serve as a guide for researchers to design and execute robust screening experiments, ultimately leading to a deeper understanding of BPTF biology and its role in disease.

References

Application Notes and Protocols for Determining the Binding Affinity of (S)-GSK1379725A to the BPTF Bromodomain using AlphaScreen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-GSK1379725A is a known selective inhibitor of the Bromodomain and PHD Finger Transcription Factor (BPTF), a core component of the Nucleosome Remodeling Factor (NURF) complex.[1][2] The BPTF bromodomain plays a critical role in chromatin remodeling by recognizing and binding to acetylated histone tails, a key mechanism in the regulation of gene expression.[3][4][5][6][7] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[8][9][10]

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology offers a sensitive, bead-based method for studying biomolecular interactions.[11][12][13][14] This application note provides a detailed protocol for a competitive binding AlphaScreen assay to determine the binding affinity (IC50 and subsequently Kd or Ki) of this compound to the BPTF bromodomain.

Principle of the Assay

The AlphaScreen assay is a proximity-based assay that measures the interaction between a donor and an acceptor bead.[11] In this competitive binding format, a His-tagged BPTF bromodomain protein is captured by Nickel Chelate (Ni-NTA) Acceptor beads, and a biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16) is captured by Streptavidin-coated Donor beads.[15] When the BPTF bromodomain and the histone peptide interact, the donor and acceptor beads are brought into close proximity (within 200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a cascade of energy transfer that results in a luminescent signal at 520-620 nm.[11]

This compound, or other test compounds, will compete with the biotinylated histone peptide for binding to the BPTF bromodomain. This competition disrupts the interaction between the donor and acceptor beads, leading to a decrease in the AlphaScreen signal. The potency of the inhibitor is determined by measuring the concentration-dependent decrease in the signal, from which an IC50 value can be calculated.

Data Presentation

The following table summarizes the known binding affinity of this compound for the BPTF bromodomain. The experimental protocol provided below is designed to reproduce or verify this binding affinity.

CompoundTargetAssayBinding Affinity (Kd)Reference
This compoundBPTF BromodomainIsothermal Titration Calorimetry (ITC)2.8 µM[16]

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_nucleosome Nucleosome cluster_nurf NURF Complex cluster_remodeling Chromatin Remodeling Histone_Tail Histone H4 Tail (acetylated lysines) DNA DNA BPTF BPTF BPTF->Histone_Tail Bromodomain binds to acetylated lysines Other_Subunits Other NURF Subunits BPTF->Other_Subunits recruits Remodeling_Outcome Nucleosome Repositioning -> Altered DNA Accessibility -> Gene Expression Regulation Other_Subunits->Remodeling_Outcome ATP-dependent remodeling GSK1379725A This compound GSK1379725A->BPTF Inhibits binding

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay_plate Assay Plate Incubation cluster_detection Detection cluster_analysis Data Analysis His_BPTF His-tagged BPTF Bromodomain Mix_1 1. Add His-BPTF, Biotin-Peptide, and Test Compound to plate His_BPTF->Mix_1 Biotin_Peptide Biotinylated Histone H4 Peptide Biotin_Peptide->Mix_1 GSK_Compound This compound (Test Compound) GSK_Compound->Mix_1 Acceptor_Beads Ni-NTA Acceptor Beads Add_Beads 3. Add Acceptor and Donor Beads Acceptor_Beads->Add_Beads Donor_Beads Streptavidin Donor Beads Donor_Beads->Add_Beads Incubate_1 2. Incubate Mix_1->Incubate_1 Incubate_1->Add_Beads Incubate_2 4. Incubate in the dark Add_Beads->Incubate_2 Read_Plate 5. Read on Alpha-enabled plate reader (680 nm excitation, 520-620 nm emission) Incubate_2->Read_Plate Plot_Data 6. Plot Signal vs. log[Compound] Read_Plate->Plot_Data Calculate_IC50 7. Determine IC50 Plot_Data->Calculate_IC50

Experimental Protocol

Materials and Reagents
  • Protein: His-tagged human BPTF bromodomain (e.g., residues 2722-2920).[17]

  • Peptide: Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16).[15]

  • Test Compound: this compound.

  • AlphaScreen Beads:

    • Nickel Chelate (Ni-NTA) AlphaScreen Acceptor Beads (PerkinElmer).

    • Streptavidin-coated AlphaScreen Donor Beads (PerkinElmer).

  • Assay Plate: White, opaque, 384-well microplate (e.g., ProxiPlate-384, PerkinElmer).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20.

  • Plate Reader: An AlphaScreen-capable plate reader (e.g., EnVision Multilabel Plate Reader).

Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in assay buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reagent Preparation:

    • Thaw the His-tagged BPTF bromodomain and biotinylated histone H4 peptide on ice.

    • Dilute the His-tagged BPTF bromodomain to a working concentration of 60 nM in assay buffer (this will result in a final concentration of 30 nM in the assay).[8]

    • Dilute the biotinylated histone H4 peptide to a working concentration of 100 nM in assay buffer (this will result in a final concentration of 50 nM in the assay).[8]

    • Prepare a slurry of the Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's instructions. Keep the beads protected from light.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the serially diluted this compound or control (assay buffer with DMSO) to the wells of the microplate.

    • Add 5 µL of the 60 nM His-tagged BPTF bromodomain solution to each well.

    • Add 5 µL of the 100 nM biotinylated histone H4 peptide solution to each well.

    • Mix gently by shaking the plate for 1 minute.

    • Incubate the plate at room temperature for 30 minutes.

  • Bead Addition:

    • Add 5 µL of the Ni-NTA Acceptor bead slurry to each well.

    • Add 5 µL of the Streptavidin Donor bead slurry to each well.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader using an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

Data Analysis
  • Data Normalization:

    • The raw AlphaScreen counts are normalized. The "high" signal control wells contain all assay components except the test compound (0% inhibition). The "low" signal control wells contain all components but with an excess of a known potent inhibitor or without the His-tagged BPTF protein (100% inhibition).

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the signal by 50%.

  • Kd/Ki Calculation (Optional):

    • The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, provided the assay conditions meet certain criteria (e.g., the concentration of the biotinylated peptide is well below its Kd for BPTF).

Conclusion

This application note provides a comprehensive protocol for utilizing the AlphaScreen technology to determine the binding affinity of this compound for the BPTF bromodomain. The homogenous, no-wash format of the AlphaScreen assay makes it highly amenable to high-throughput screening and inhibitor characterization. The provided workflow and protocol are intended to serve as a guide for researchers in the field of drug discovery and epigenetics.

References

Troubleshooting & Optimization

troubleshooting (S)-GSK1379725A solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (S)-GSK1379725A. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound powder will not dissolve in my aqueous assay buffer. What should I do?

A1: this compound has low solubility in aqueous buffers. Direct dissolution in aqueous solutions is not recommended. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[1][2][3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] To prevent precipitation, ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[4][5] A stepwise dilution approach is recommended. Instead of a single large dilution, gradually add the aqueous buffer to your DMSO stock solution while vortexing.

Q3: What is the maximum recommended concentration of this compound in DMSO?

A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL (221.99 mM).[1] However, for ease of handling and to minimize the amount of DMSO in your final assay, preparing a stock solution in the range of 10-50 mM is common practice.[6][7]

Q4: Are there alternative solvents I can use if I cannot use DMSO in my experiment?

A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents like ethanol, and dimethylformamide (DMF) may also be effective for creating stock solutions of similar hydrophobic compounds.[4] However, solubility in these alternative solvents for this compound specifically would need to be empirically determined. Always use high-purity, anhydrous solvents to avoid introducing water, which can decrease solubility.

Q5: Can I use sonication or heating to improve the solubility of this compound?

A5: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound in DMSO.[1][4] If you observe any precipitation or phase separation during the preparation of your stock solution, these methods can be beneficial.

Solubility Data

SolventMaximum ConcentrationMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL221.99 mMUltrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.55 mMResults in a clear solution. Suitable for in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL5.55 mMForms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injection.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.55 mMResults in a clear solution. Suitable for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cellular Assays
  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock solution in cell culture medium. For example, to achieve a 100 µM working solution with a final DMSO concentration of 0.5%, dilute the stock 1:100 in your final assay medium.

  • Serial Dilutions: Perform serial dilutions from your intermediate working solution to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.

  • Application to Cells: Add the diluted compound to your cells and proceed with your experimental protocol.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solutions cluster_3 Outcome start Powder Insoluble in Aqueous Buffer stock_prep Prepare Concentrated Stock in DMSO start->stock_prep precipitate Precipitation Upon Aqueous Dilution stepwise Use Stepwise Dilution with Vortexing precipitate->stepwise final_dmso Maintain Final DMSO Concentration <0.5% precipitate->final_dmso check_dmso Use Anhydrous, High-Purity DMSO stock_prep->check_dmso sonicate_heat Apply Gentle Sonication or Warming check_dmso->sonicate_heat sonicate_heat->stepwise stepwise->final_dmso cosolvent Consider Co-solvent Formulations (e.g., PEG300) success Successful Solubilization cosolvent->success final_dmso->success

Caption: Troubleshooting workflow for this compound solubility.

This compound Mechanism of Action

This compound is a selective inhibitor of the Bromodomain and PHD Finger-containing Transcription Factor (BPTF).[8][9][10] BPTF is a subunit of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By binding to the bromodomain of BPTF, this compound prevents its interaction with acetylated histones, thereby modulating the expression of BPTF target genes.

G cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound acetylated_histone Acetylated Histones bptf BPTF Bromodomain acetylated_histone->bptf Binds nurf NURF Complex bptf->nurf Activates chromatin Chromatin Remodeling nurf->chromatin transcription Gene Transcription chromatin->transcription gsk This compound inhibited_bptf BPTF Bromodomain gsk->inhibited_bptf blocked Binding Blocked

Caption: Signaling pathway of BPTF inhibition by this compound.

References

Technical Support Center: Optimizing (S)-GSK1379725A Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (S)-GSK1379725A in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF) bromodomain, with a binding affinity (Kd) of 2.8 μM.[1][2] BPTF is a component of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the BPTF bromodomain, this compound can modulate the expression of genes involved in cell proliferation and survival, such as c-Myc.[3]

Q2: What is a cell viability assay and why is it important when working with this compound?

A: A cell viability assay is a technique used to determine the number of live, healthy cells in a population.[4] When studying the effects of a compound like this compound, these assays are essential for assessing its cytotoxic or cytostatic potential and determining the effective concentration range for inhibiting cell growth.[5]

Q3: What is an IC50 value and how does it relate to this compound?

A: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell viability.[4] Determining the IC50 value for this compound in a specific cell line is a critical step in understanding its potency and comparing its efficacy across different cell types.

Q4: Which cell viability assay should I choose for my experiments with this compound?

A: The choice of assay depends on your cell type, experimental goals, and available equipment. Common options include:

  • MTT/XTT/WST-1 Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[4]

  • Resazurin (AlamarBlue) Assay: A fluorescent-based assay that also measures metabolic activity and is known for its sensitivity and low toxicity.[6][7]

  • ATP-based Assays (e.g., CellTiter-Glo®): Highly sensitive luminescent assays that quantify ATP as an indicator of viable cells.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for accurate dispensing.[8]
Edge effects in the microplateAvoid using the outermost wells of the plate, which are prone to evaporation. Fill these wells with sterile PBS or media.[8]
Pipetting errorsCalibrate pipettes regularly and use a new tip for each replicate.[8]
Inconsistent dose-response curve Incorrect drug dilutionsPrepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.[8]
Cell density is too high or too lowOptimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9]
"Hook effect" at high concentrationsAt very high concentrations, some compounds can exhibit a paradoxical decrease in effect. Test a wider range of concentrations, including lower ones, to identify the optimal inhibitory range.[10]
Low or no cytotoxic effect observed Insufficient drug concentrationThe concentration range of this compound may be too low. It is recommended to test a broad range of concentrations, potentially up to 100 µM, to determine the IC50.[11]
Drug degradationEnsure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C, protected from light).[12]
Cell line resistanceThe chosen cell line may be resistant to BPTF inhibition. Consider using cell lines where BPTF is known to be a dependency.[13]

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

This protocol is essential to ensure that cells are in an exponential growth phase throughout the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well microplate

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Cell viability reagent (e.g., Resazurin)

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Count the cells and determine the viability.

  • Seed a range of cell densities (e.g., from 1,000 to 20,000 cells/well) in a 96-well plate.

  • Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Select the seeding density that results in approximately 80-90% confluency at the end of the incubation period without entering a plateau phase.[14]

Protocol 2: Cell Viability Assay with this compound (Resazurin-based)

This protocol outlines a typical workflow for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cells seeded at the optimal density in a 96-well plate

  • Complete culture medium

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]

  • Resazurin Addition: Add 20 µL of the resazurin reagent to each well and incubate for 2-4 hours at 37°C, protected from light.[2]

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare Serial Dilutions of this compound treat_cells Treat Cells with Drug Dilutions prepare_drug->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure_signal Measure Signal (Fluorescence/Absorbance) add_reagent->measure_signal normalize_data Normalize Data to Control measure_signal->normalize_data calculate_ic50 Calculate IC50 normalize_data->calculate_ic50

Caption: Workflow for a typical cell viability assay with this compound.

signaling_pathway Simplified BPTF Signaling Pathway GSK1379725A This compound BPTF BPTF Bromodomain GSK1379725A->BPTF Inhibits NURF NURF Complex BPTF->NURF Component of Raf1 Raf1 BPTF->Raf1 Co-expressed with Chromatin Chromatin Remodeling NURF->Chromatin Gene_Expression Gene Expression (e.g., c-Myc) Chromatin->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Drives MAPK MAPK Pathway MAPK->Cell_Proliferation Promotes Raf1->MAPK Activates

Caption: Simplified signaling pathway involving BPTF and the inhibitory action of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_seeding Check Cell Seeding Density start->check_seeding check_dilutions Verify Drug Dilutions check_seeding->check_dilutions [Density OK] optimize_seeding Optimize Seeding Density check_seeding->optimize_seeding [Density Not Optimal] check_reagents Assess Reagent Integrity check_dilutions->check_reagents [Dilutions OK] prepare_fresh Prepare Fresh Dilutions check_dilutions->prepare_fresh [Error Suspected] new_reagents Use New Reagents check_reagents->new_reagents [Reagents Expired/Degraded] end Consistent Results check_reagents->end [Reagents OK] optimize_seeding->start prepare_fresh->start new_reagents->start

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

References

Technical Support Center: Minimizing Off-Target Effects of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF). The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to help mitigate off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as AU1) is the active enantiomer of a small molecule inhibitor that selectively targets the bromodomain of BPTF.[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription.[1][2] this compound has a dissociation constant (Kd) of 2.8 μM for the BPTF bromodomain and demonstrates selectivity over the BRD4 bromodomain.[3][4]

Q2: What are the known off-target effects of this compound?

A2: The racemic mixture of GSK1379725A has been shown to inhibit the activity of several kinases. Specifically, at a concentration of 1 µM, it significantly inhibits Cyclin-dependent kinase-like 2 (CDKL2) and Tropomyosin receptor kinase C (TRKC).[1] Researchers using this compound should be aware of these potential off-target activities and design experiments to control for them.

Q3: Why is it crucial to minimize off-target effects in my experiments?

Q4: What are the initial steps I should take to minimize off-target effects?

A4: Two fundamental strategies to employ are:

  • Dose-Response Experiments: Always perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target phenotype in your specific cellular model.

  • Use of Proper Controls: Include negative and positive controls in your experiments. A structurally related but inactive compound can serve as a valuable negative control to ensure the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected or inconsistent cellular phenotype. Off-target kinase inhibition (e.g., CDKL2, TRKC).1. Perform a kinome scan to assess the selectivity of this compound at your working concentration. 2. Use a structurally distinct BPTF inhibitor to see if the phenotype is recapitulated. 3. Employ genetic knockdown (siRNA or CRISPR/Cas9) of BPTF to validate that the phenotype is on-target.
High cellular toxicity at effective concentrations. Off-target effects impacting cell viability pathways.1. Lower the concentration of this compound and extend the treatment duration. 2. Confirm target engagement at lower, non-toxic concentrations using a Cellular Thermal Shift Assay (CETSA). 3. Evaluate the expression of apoptosis and cell stress markers.
Lack of correlation between in vitro potency and cellular activity. Poor cell permeability or rapid metabolism of the compound. Off-target effects masking the on-target phenotype.1. Assess cell permeability using a cellular uptake assay. 2. Perform a time-course experiment to determine the optimal treatment duration. 3. Utilize CETSA to confirm intracellular target engagement.
Variability in experimental results. Inconsistent compound concentration or cell culture conditions.1. Prepare fresh stock solutions of this compound regularly and verify the concentration. 2. Standardize cell seeding density, passage number, and other culture parameters.

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the binding affinity of this compound for its primary target, BPTF, and its inhibitory activity against known off-target kinases.

TargetParameterValueReference
BPTF (on-target) Kd2.8 µM[3][4]
BRD4 (selectivity) -Selective over BRD4[1]
CDKL2 (off-target) % Inhibition @ 1µM (racemic)82%[1]
TRKC (off-target) % Inhibition @ 1µM (racemic)82%[1]

Note: The kinase inhibition data is for the racemic mixture (rac-1). The (S)-enantiomer is the active form for BPTF binding and also contributes to kinase inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to BPTF in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for BPTF, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for BPTF at each temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against off-target kinases (e.g., CDKL2, TRKC).

Principle: This assay measures the ability of an inhibitor to reduce the phosphorylation of a substrate by a specific kinase. Luminescence-based assays that quantify ATP consumption are common.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of inhibitor concentrations.

    • Prepare a reaction buffer containing recombinant kinase (e.g., CDKL2 or TRKC), its specific substrate, and any necessary cofactors.

  • Assay Procedure:

    • In a 384-well plate, add the diluted this compound or vehicle control.

    • Add the kinase/substrate mixture to each well.

    • Incubate at room temperature for a defined period (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time (typically 30-60 minutes) at 30°C.

  • Signal Detection:

    • Stop the reaction and measure kinase activity. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Genetic Knockdown for On-Target Validation

Objective: To confirm that the observed cellular phenotype is a direct result of BPTF inhibition.

Principle: If the phenotype observed with this compound treatment is due to on-target inhibition of BPTF, then reducing BPTF expression using siRNA or CRISPR/Cas9 should recapitulate the same phenotype.

Methodology:

  • siRNA Transfection or CRISPR/Cas9 Gene Editing:

    • Design and validate siRNAs or guide RNAs (gRNAs) targeting BPTF.

    • Transfect the cells with BPTF-targeting siRNA/gRNAs or a non-targeting control.

    • For CRISPR/Cas9, select and expand knockout clones.

  • Verification of Knockdown/Knockout:

    • After 48-72 hours (for siRNA) or after clonal expansion (for CRISPR), harvest the cells.

    • Confirm the reduction or absence of BPTF protein expression by Western blot.

  • Phenotypic Analysis:

    • Perform the same cellular assays on the BPTF knockdown/knockout cells and control cells as were performed with this compound treatment.

    • Compare the phenotypes. A similar phenotype between inhibitor treatment and genetic knockdown provides strong evidence for on-target activity.

Visualizations

cluster_0 On-Target vs. Off-Target Effects Inhibitor This compound BPTF BPTF (On-Target) Inhibitor->BPTF Binds to Bromodomain Kinases Kinases (e.g., CDKL2, TRKC) (Off-Target) Inhibitor->Kinases Binds to ATP Pocket OnTargetEffect Desired Phenotype (e.g., Transcriptional Regulation) BPTF->OnTargetEffect OffTargetEffect Unintended Phenotype (e.g., Cytotoxicity, Altered Signaling) Kinases->OffTargetEffect

Caption: On-target vs. off-target effects of this compound.

cluster_1 Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed DoseResponse Step 1: Perform Dose-Response Is the phenotype observed at the lowest effective concentration? Start->DoseResponse TargetEngagement Step 2: Confirm Target Engagement (CETSA) Does the compound bind to BPTF in cells at this concentration? DoseResponse->TargetEngagement Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET DoseResponse->ConclusionOffTarget No OrthogonalValidation Step 3: Orthogonal Validation Does a structurally different BPTF inhibitor cause the same phenotype? TargetEngagement->OrthogonalValidation Yes TargetEngagement->ConclusionOffTarget No GeneticValidation Step 4: Genetic Validation (siRNA/CRISPR) Does BPTF knockdown/knockout recapitulate the phenotype? OrthogonalValidation->GeneticValidation Yes OrthogonalValidation->ConclusionOffTarget No ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET GeneticValidation->ConclusionOnTarget Yes GeneticValidation->ConclusionOffTarget No

Caption: A logical workflow for troubleshooting off-target effects.

cluster_2 Experimental Workflow for Minimizing Off-Target Effects Start Start Experiment DoseResponse 1. Dose-Response Curve (Determine Lowest Effective Conc.) Start->DoseResponse CellularAssay 2. Cellular Phenotypic Assay (with appropriate controls) DoseResponse->CellularAssay CETSA 3. Confirm Target Engagement (CETSA) CellularAssay->CETSA KinomeScan 4. Assess Selectivity (In Vitro Kinase Assay) CETSA->KinomeScan GeneticValidation 5. On-Target Validation (siRNA/CRISPR) KinomeScan->GeneticValidation DataInterpretation 6. Data Interpretation GeneticValidation->DataInterpretation

Caption: An integrated workflow for minimizing off-target effects.

References

(S)-GSK1379725A off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of (S)-GSK1379725A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not consistent with a specific BPTF bromodomain inhibition phenotype. What could be the cause?

A1: While this compound is a selective inhibitor of the BPTF bromodomain, it has been shown to exhibit off-target activity against several protein kinases. These off-target effects can lead to complex cellular phenotypes that may not align with BPTF inhibition alone. We recommend evaluating the potential contribution of off-target kinase inhibition to your observed results.

Q2: What are the known off-target kinases of this compound?

A2: The racemic mixture of GSK1379725A (rac-1 or AU1) has been profiled against a panel of kinases. The (S)-enantiomer, this compound, has been specifically tested against the most significant hits from the racemic screen. The known off-target kinases and their inhibition data are summarized in the tables below.

Data Presentation: Off-Target Kinase Inhibition Profile

Table 1: Off-Target Kinase Inhibition by racemic-GSK1379725A (rac-1/AU1)
Kinase TargetPercent Inhibition at 1 µMKinase Family
CDKL282%CMGC
TRKC82%Tyrosine Kinase
CDK1151-68%CMGC
TRKB51-68%Tyrosine Kinase
HPK1 (MAP4K1)51-68%STE
p38-δ (MAPK13)51-68%CMGC
Table 2: Dissociation Constants (Kd) for (R)- and (S)-Enantiomers of GSK1379725A
Kinase TargetThis compound Kd (nM)(R)-GSK1379725A Kd (nM)
CDKL22001200
TRKC200400

Experimental Protocols

KINOMEscan™ Assay for Off-Target Kinase Profiling

The off-target kinase inhibition data for this compound was generated using the KINOMEscan™ service from DiscoverX (now part of Eurofins Discovery). This is an active site-directed competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding to the kinase active site.

Methodology:

  • Kinase Preparation: A panel of DNA-tagged human kinases is prepared.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay:

    • The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound) at a defined concentration (e.g., 1 µM for initial screening).

    • A control reaction is performed with DMSO instead of the test compound.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For Kd determination, the assay is run with a range of compound concentrations.

Troubleshooting Guide

Issue: I am observing unexpected effects on the cell cycle in my experiments.

Potential Cause: this compound inhibits Cyclin-Dependent Kinases (CDKs) such as CDKL2 and CDK11.[1] These kinases are involved in regulating cell cycle progression, transcription, and pre-mRNA splicing.[1] Off-target inhibition of these CDKs could lead to cell cycle arrest or other cell cycle-related phenotypes.

Recommendation:

  • Perform cell cycle analysis (e.g., by flow cytometry) to characterize the observed phenotype.

  • Consider using a more selective BPTF inhibitor as a control, if available, to differentiate between on-target and off-target effects.

Issue: My results suggest an impact on neuronal signaling or cell survival pathways.

Potential Cause: this compound inhibits Tropomyosin receptor kinases B (TRKB) and C (TRKC).[2] These are receptor tyrosine kinases that play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[2][3] Their inhibition could interfere with these pathways.

Recommendation:

  • Investigate the phosphorylation status of downstream effectors of the TRK signaling pathways (e.g., Akt, MAPK/ERK).

  • Compare your results with the known effects of established TRK inhibitors.

Issue: I am seeing activation of stress-response or inflammatory pathways.

Potential Cause: this compound shows inhibitory activity against HPK1 (MAP4K1) and p38-δ (MAPK13).[4][5] These kinases are components of the MAP kinase signaling pathways, which are activated in response to cellular stress and inflammatory cytokines.[4][5][6]

Recommendation:

  • Use western blotting to analyze the phosphorylation state of key proteins in the JNK and p38 MAPK pathways.

  • Measure the production of inflammatory cytokines in your experimental system.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_analysis Analysis Kinase DNA-tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound This compound Compound->Incubation Wash Wash Unbound Components Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (% Inhibition or Kd) qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

signaling_pathways cluster_inhibitor cluster_pathways Affected Signaling Pathways cluster_cellcycle Cell Cycle & Transcription cluster_neuro Neuronal Signaling cluster_stress Stress Response Inhibitor This compound CDK CDKL2 / CDK11 Inhibitor->CDK TRK TRKB / TRKC Inhibitor->TRK MAPK HPK1 / p38-δ Inhibitor->MAPK CellCycle Cell Cycle Progression & Transcription CDK->CellCycle regulates Neuronal Neuronal Survival & Plasticity TRK->Neuronal promotes Stress Inflammation & Stress Response MAPK->Stress mediates

Caption: Potential Off-Target Signaling Pathways.

References

Technical Support Center: (S)-GSK1379725A and Cancer Cell Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BPTF bromodomain inhibitor, (S)-GSK1379725A. The information is designed to address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound , also known as AU1, is a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF).[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex.[2] By binding to the bromodomain of BPTF with a dissociation constant (Kd) of 2.8 μM, this compound prevents BPTF from recognizing acetylated histones, thereby modulating gene expression.[1][3] This can lead to the suppression of oncogenic signaling pathways.[1] The inhibitor has been shown to be selective for BPTF over the BRD4 bromodomain.[1][3]

Q2: What are the known downstream signaling pathways affected by BPTF inhibition?

BPTF has been shown to play a role in the activation of several key oncogenic signaling pathways. Inhibition of BPTF can lead to the downregulation of:

  • PI3K/AKT Pathway: BPTF knockdown has been demonstrated to reduce the phosphorylation of AKT (Ser473) and GSK-β (Ser9).[1]

  • MAPK Pathway: Inhibition of BPTF can suppress the phosphorylation of Erk1/2.[4]

  • c-MYC Signaling: BPTF can interact with c-MYC and is important for c-MYC-driven proliferation.[1]

A simplified diagram of the BPTF signaling pathway is provided below.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm / Signaling Cascades BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex forms Acetylated_Histones Acetylated Histones NURF_Complex->Acetylated_Histones binds to Target_Gene_Promoters Target Gene Promoters NURF_Complex->Target_Gene_Promoters remodels chromatin at Acetylated_Histones->Target_Gene_Promoters enables access to cMYC c-MYC cMYC->Target_Gene_Promoters binds to PI3K_AKT_Pathway PI3K/AKT Pathway Target_Gene_Promoters->PI3K_AKT_Pathway activates MAPK_Pathway MAPK Pathway Target_Gene_Promoters->MAPK_Pathway activates GSK1379725A This compound GSK1379725A->BPTF inhibits binding to acetylated histones Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_Pathway->Cell_Proliferation promotes Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis inhibits MAPK_Pathway->Cell_Proliferation promotes Troubleshooting_Resistance start Observation: Increased IC50 of this compound confirm_ic50 1. Confirm IC50 Shift (MTT/CellTiter-Glo Assay) start->confirm_ic50 ic50_increased Is IC50 significantly increased (e.g., >5-fold)? confirm_ic50->ic50_increased check_efflux 2. Assess Efflux Pump Activity (Rhodamine 123 Assay) efflux_increased Is Rhodamine 123 efflux increased? check_efflux->efflux_increased analyze_protein 3. Analyze Protein Expression (Western Blot) protein_altered Are key protein levels altered? (e.g., p-AKT, p-ERK, ABCB1) analyze_protein->protein_altered sequence_target 4. Sequence BPTF Gene (Sanger/NGS) mutation_found Is a mutation found in BPTF? sequence_target->mutation_found ic50_increased->check_efflux Yes no_resistance Conclusion: Resistance not confirmed. Re-evaluate experimental conditions. ic50_increased->no_resistance No efflux_increased->analyze_protein No outcome_efflux Hypothesis: Upregulation of Efflux Pumps efflux_increased->outcome_efflux Yes protein_altered->sequence_target No outcome_bypass Hypothesis: Bypass Pathway Activation protein_altered->outcome_bypass Yes outcome_target Hypothesis: Target Alteration mutation_found->outcome_target Yes outcome_unknown Hypothesis: Novel Resistance Mechanism mutation_found->outcome_unknown No Resistance_Development_Workflow start 1. Determine Initial IC50 of Parental Cell Line step2 2. Culture cells in media with This compound at IC20 start->step2 step3 3. Monitor cell growth and morphology. Wait for recovery of proliferation rate. step2->step3 step4 4. Once stable, gradually increase drug concentration (e.g., 1.5x - 2x) step3->step4 step5 5. Repeat steps 3 & 4 for several months until desired resistance level is achieved. step4->step5 step6 6. Characterize the resistant cell line (IC50, protein expression, etc.) step5->step6

References

how to prepare (S)-GSK1379725A stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the preparation and handling of (S)-GSK1379725A stock solutions in DMSO for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

For accurate preparation of stock solutions, it is essential to use the correct chemical information. Key properties for this compound are summarized in the table below.

ParameterValue
Molecular Formula C23H23FN6O3[1]
Molecular Weight 450.47 g/mol [1]
Appearance Solid/Powder
Common Solvent Dimethyl sulfoxide (DMSO)

Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?

Following a precise protocol is crucial for achieving the desired concentration and ensuring the integrity of your experiments.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Pre-calculation:

    • Use the following formula to determine the required mass of this compound for your target volume.

      • Mass (mg) = 10 mM * 450.47 g/mol * Volume (L)

    • Example for 1 mL: Mass = 10 mmol/L * 450.47 mg/mmol * 0.001 L = 4.50 mg

  • Weighing:

    • Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial appropriate for your final volume.

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Verification:

    • Visually inspect the solution to ensure that all solid material has completely dissolved, resulting in a clear solution.

  • Storage:

    • To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

    • Store the aliquots in a dark, airtight container at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Troubleshooting Guide

Q3: What should I do if the this compound powder does not fully dissolve in DMSO?

Issue: The solution appears cloudy, or visible particulates remain after vortexing.

Solutions:

  • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This can help break up aggregates and enhance solubility.[2]

  • Gentle Warming: Warm the solution briefly in a water bath set to 37°C. Do not overheat, as this may degrade the compound.

  • Check Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. The presence of water can sometimes reduce the solubility of compounds.[3]

Q4: My stock solution has precipitated after being frozen. How can I resolve this?

Issue: Crystals or solid precipitate are visible in the stock solution after thawing.

Solutions:

  • Re-dissolution: Before use, bring the aliquot to room temperature. Vortex thoroughly and, if necessary, use gentle warming (37°C) or sonication to redissolve the precipitate completely.

  • Confirm Concentration: If precipitation is a recurring issue, it may indicate that the solution is supersaturated. Consider preparing a slightly lower concentration stock solution for your future experiments.

Q5: How stable is this compound in a DMSO stock solution?

Issue: Concerns about the chemical stability and shelf-life of the prepared stock solution.

Solutions:

  • Proper Storage: Stability is maximized by adhering to recommended storage conditions. Store aliquots at -20°C or -80°C and protect them from light.[2]

  • Avoid Contamination: Use sterile techniques and high-purity DMSO to prevent chemical or microbial contamination.

  • Limit Freeze-Thaw Cycles: Aliquoting the stock solution is the most effective way to maintain its integrity over time by avoiding repeated temperature fluctuations.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage Calculate Calculate Mass and Volume Weigh Weigh this compound Calculate->Weigh Mass needed Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Volume needed Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

References

Technical Support Center: Mitigating Cytotoxicity of (S)-GSK1379725A in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BPTF bromodomain inhibitor, (S)-GSK1379725A. The focus is on addressing and mitigating unintended cytotoxic effects in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective small molecule inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF) bromodomain, with a reported dissociation constant (Kd) of 2.8 μM.[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription.[3]

Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with this compound?

While this compound is designed to be selective for BPTF, it may exhibit off-target effects or on-target toxicities that can lead to cell death in non-cancerous cells. Some studies have shown that even the inactive enantiomer, (R)-GSK1379725A, can reduce viability in certain cell lines, suggesting potential off-target effects.[3] The aminopyrimidine scaffold present in this compound is a known kinase-binding motif, which could contribute to off-target kinase inhibition and subsequent cytotoxicity.[3]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

The precise mechanisms of cytotoxicity in non-cancerous cells have not been fully elucidated. However, potential mechanisms could include:

  • On-target toxicity: Inhibition of BPTF's essential functions in chromatin maintenance and gene regulation in healthy cells could lead to apoptosis or cell cycle arrest.

  • Off-target kinase inhibition: As mentioned, the inhibitor might interact with various kinases, disrupting vital signaling pathways and leading to cell death.[3]

  • Induction of apoptosis: The compound may trigger programmed cell death, which can be assessed by measuring the activity of key executioner caspases like caspase-3.

  • Necrosis or membrane damage: At higher concentrations, the compound might cause direct damage to the cell membrane, leading to the release of intracellular components like lactate dehydrogenase (LDH).

Q4: How can I distinguish between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial. A recommended strategy involves using genetic knockdown techniques like siRNA or CRISPR/Cas9 to deplete BPTF in your non-cancerous cell line. If the cytotoxic phenotype observed with this compound treatment is replicated by BPTF knockdown, it suggests an on-target effect.[4] Conversely, if knockdown of BPTF does not induce the same level of cytotoxicity, the observed effects of the compound are likely due to off-target interactions.

Troubleshooting Guides

Issue: High Cytotoxicity Observed in Non-Cancerous Control Cells

This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity.

Step 1: Confirm Experimental Parameters

  • Compound Integrity: Ensure the purity and integrity of your this compound stock. Impurities or degradation products can contribute to toxicity.

  • Vehicle Control: Run a vehicle-only control (e.g., DMSO) at the same concentration used for the compound treatment to rule out solvent-induced toxicity.

  • Cell Health: Confirm that your non-cancerous cells are healthy, within a low passage number, and free from contamination before starting the experiment.

Step 2: Optimize Compound Concentration and Exposure Time

  • Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) for cytotoxicity. This will help identify the lowest effective concentration.

  • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response. Shorter incubation times may be sufficient to observe the desired on-target effects with minimal toxicity.

Step 3: Investigate the Mechanism of Cell Death

  • Apoptosis vs. Necrosis: Use a combination of assays to determine the mode of cell death. For example, a caspase-3 activation assay can detect apoptosis, while an LDH release assay is indicative of necrosis or membrane damage.[5][6][7]

Step 4: Explore Mitigation Strategies

  • Co-treatment with Antioxidants: If oxidative stress is suspected as an off-target effect, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.

  • Use of a Structurally Unrelated BPTF Inhibitor: If available, using a different BPTF inhibitor with a distinct chemical scaffold can help confirm if the cytotoxicity is a class effect or specific to this compound's structure.

  • Serum Concentration: The presence and concentration of serum in the culture medium can sometimes influence compound activity and toxicity. Consider evaluating the effect of different serum concentrations.

Quantitative Data Summary

The following tables can be used to structure and record your experimental findings for clear comparison.

Table 1: Known Binding Affinities and Cellular Effects of this compound

TargetBinding Affinity (Kd)Cell LineEffectReference
BPTF2.8 µMK562Decreased cell viability[3]
BPTF2.8 µMMCF-7Decreased cell viability[3]
CDKL2--Binds[3]
TRKC--Binds[3]

Table 2: Experimental Data Log for Cytotoxicity Troubleshooting

Experiment DateCell LineThis compound Conc. (µM)Incubation Time (h)Assay Type% Viability / % CytotoxicityNotes / Mitigation Strategy
MTT
LDH
Caspase-3

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls. Incubate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[5][6][11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Caspase-3 Activation Assay for Apoptosis

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[7][13][14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Reading: Measure the signal (absorbance at 405 nm for colorimetric assays or fluorescence for fluorometric assays).

  • Data Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in caspase-3 activity.

Visualizations

G cluster_0 Troubleshooting Workflow start High Cytotoxicity Observed confirm Confirm Experimental Parameters start->confirm optimize Optimize Concentration & Time confirm->optimize investigate Investigate Mechanism (Apoptosis vs. Necrosis) optimize->investigate mitigate Explore Mitigation Strategies investigate->mitigate end_node Reduced Cytotoxicity/ Understood Mechanism mitigate->end_node

Caption: Troubleshooting workflow for addressing cytotoxicity.

G cluster_1 Hypothetical Cytotoxicity Pathway cluster_on On-Target Effects cluster_off Off-Target Effects sGSK This compound BPTF BPTF Inhibition sGSK->BPTF Kinase Off-Target Kinase Inhibition sGSK->Kinase Chromatin Altered Chromatin Remodeling BPTF->Chromatin GeneExp Dysregulated Gene Expression Chromatin->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis Signaling Disrupted Signaling Pathways Kinase->Signaling Signaling->Apoptosis

Caption: Potential on- and off-target cytotoxicity pathways.

G cluster_2 Cytotoxicity Assay Principles MTT MTT Assay Measures metabolic activity Viable cells convert MTT to formazan (purple) LDH LDH Assay Measures membrane integrity Damaged cells release LDH Caspase3 Caspase-3 Assay Measures apoptosis Apoptotic cells activate caspase-3

Caption: Principles of key cytotoxicity assays.

References

Technical Support Center: (S)-GSK1379725A Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of (S)-GSK1379725A for maximal experimental effect. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF) bromodomain.[1] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex. By inhibiting the BPTF bromodomain, this compound disrupts the interaction of the NURF complex with acetylated histones, leading to altered gene expression.

Q2: What are the key signaling pathways affected by this compound treatment?

A2: Inhibition of BPTF by this compound has been shown to impact downstream signaling pathways critical for cell proliferation and survival. Notably, it can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway and downregulate the expression of the proto-oncogene c-MYC.

Q3: What is a recommended starting point for treatment duration with this compound?

A3: Based on available in vitro data, a treatment duration of 24 to 72 hours is a common starting point for assessing the effects of this compound. For instance, cell viability assays in HEK293T cells have been performed at 24 and 48 hours.[1] The optimal duration will, however, depend on the cell type, the experimental endpoint, and the concentration of the inhibitor used.

Q4: How do I determine the optimal treatment duration for my specific experiment?

A4: The optimal treatment duration should be determined empirically for each experimental system. We recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal duration will be the time point that yields the most robust and reproducible effect on your endpoint of interest (e.g., maximal inhibition of cell proliferation, greatest reduction in target protein expression).

Q5: Should I expect to see immediate effects after treatment with this compound?

A5: The onset of the effects of this compound will vary depending on the biological process being measured.

  • Signaling Pathway Modulation: Changes in the phosphorylation status of proteins within the MAPK pathway (e.g., ERK) can be rapid and may be detectable within minutes to a few hours of treatment.

  • Gene Expression Changes: Alterations in the mRNA levels of target genes like c-MYC may be observed within a few hours to 24 hours.

  • Cellular Phenotypes: Effects on cell viability, proliferation, or apoptosis are typically observed after longer incubation periods, generally 24 to 72 hours, as these are downstream consequences of the initial molecular changes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no effect on cell viability at standard time points (24-48h). 1. Suboptimal Treatment Duration: The chosen time point may be too early to observe a phenotypic effect in your specific cell line. 2. Cell Line Insensitivity: The cell line may not be dependent on the BPTF pathway for survival. 3. Incorrect Inhibitor Concentration: The concentration of this compound may be too low.1. Perform a time-course experiment: Extend the treatment duration up to 72 hours or longer, with multiple time points. 2. Confirm Target Engagement: Use a more proximal readout, such as Western blotting for p-ERK or qPCR for c-MYC, to confirm that the inhibitor is engaging its target at shorter time points. 3. Perform a dose-response experiment: Test a range of concentrations to determine the optimal dose for your cell line.
High variability between replicate experiments. 1. Inconsistent Cell Health or Density: Variations in cell confluency or passage number can affect drug response. 2. Edge Effects in Multi-well Plates: Wells on the edge of the plate are prone to evaporation, leading to changes in drug concentration. 3. Inconsistent Incubation Times: Minor differences in the timing of drug addition or assay termination can lead to variability.1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a uniform density. Ensure cells are in the logarithmic growth phase at the start of the experiment. 2. Minimize Edge Effects: Fill the outer wells of the plate with sterile media or PBS to create a humidity barrier. 3. Ensure Precise Timing: Use a multichannel pipette for simultaneous drug addition and be consistent with all incubation steps.
Loss of target protein inhibition at later time points. 1. Compound Instability or Metabolism: this compound may degrade or be metabolized by the cells over longer incubation periods. 2. Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the BPTF inhibition.1. Replenish the Media: For longer experiments (>48 hours), consider replacing the media with fresh media containing the inhibitor. 2. Investigate Feedback Loops: Analyze other relevant signaling pathways to identify potential compensatory mechanisms.

Data Presentation

Table 1: Summary of In Vitro Treatment Parameters for this compound

Cell LineAssay TypeConcentration Range (µM)Treatment Duration (hours)Observed Effect
HEK293TCell Viability (CellTiter-Blue)1.0, 3.0, 10.024, 48Decreased cell viability[1]
Cancer Cell Lines (General)Cell ViabilityNot Specified72Inhibition of cell growth

Experimental Protocols

Protocol 1: Time-Course Analysis of c-MYC mRNA Expression by qPCR

Objective: To determine the optimal treatment duration for observing changes in c-MYC gene expression following this compound treatment.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Time Points: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours) post-treatment.

  • RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for c-MYC and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of c-MYC at each time point compared to the vehicle-treated control at the corresponding time point using the ΔΔCt method.

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

Objective: To assess the time-dependent effect of this compound on the phosphorylation of key MAPK pathway proteins (e.g., ERK1/2).

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1. For signaling pathway analysis, shorter time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours) are recommended.

  • Cell Lysis: Harvest cells at each time point and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the change in phosphorylation over time.

Mandatory Visualizations

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex Chromatin_Remodeling Chromatin Remodeling NURF_Complex->Chromatin_Remodeling Acetylated_Histones Acetylated Histones Acetylated_Histones->NURF_Complex recruits Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription cMYC_Gene c-MYC Gene Gene_Transcription->cMYC_Gene MAPK_Genes MAPK Pathway Related Genes Gene_Transcription->MAPK_Genes cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein translation MAPK_Pathway MAPK Signaling (e.g., RAF-MEK-ERK) MAPK_Genes->MAPK_Pathway affects Proliferation Cell Proliferation MAPK_Pathway->Proliferation cMYC_Protein->Proliferation Inhibitor This compound Inhibitor->BPTF inhibits

Caption: BPTF Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Add_Drug 3. Add Drug to Cells Cell_Culture->Add_Drug Drug_Prep 2. Prepare this compound Drug_Prep->Add_Drug Incubate 4. Incubate for Defined Time Points Add_Drug->Incubate Harvest 5. Harvest Cells Incubate->Harvest Assay 6. Perform Assay (qPCR, Western, Viability) Harvest->Assay Data_Analysis 7. Analyze Data Assay->Data_Analysis

Caption: Workflow for Time-Course Experiment.

References

Validation & Comparative

Validating BPTF Engagement: A Comparative Guide to (S)-GSK1379725A and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromodomain and PHD finger-containing transcription factor (BPTF) has emerged as a compelling therapeutic target in oncology due to its critical role in chromatin remodeling and gene transcription.[1][2] Validating the engagement of small-molecule inhibitors with BPTF in a cellular context is crucial for advancing novel cancer therapies. This guide provides a comparative analysis of (S)-GSK1379725A and other notable BPTF inhibitors, offering a summary of their performance based on experimental data, detailed methodologies for key validation assays, and visual representations of relevant biological pathways and experimental workflows.

Performance Comparison of BPTF Inhibitors

The in vitro potency and selectivity of this compound (also known as AU1) and its alternatives have been characterized using various biophysical assays.[1][3][4][5] The following tables summarize the binding affinities and selectivity profiles of these compounds, providing a quantitative basis for comparison.

CompoundAssayTargetKd (μM)Reference
This compound (AU1) Isothermal Titration Calorimetry (ITC)BPTF2.8[4]
BZ1AlphaScreenBPTF0.0063[1]
TP-238Isothermal Titration Calorimetry (ITC)BPTF0.120[5]
TP-238Isothermal Titration Calorimetry (ITC)CECR20.010[5]
BromosporineIsothermal Titration Calorimetry (ITC)BPTF1.8[6]
GSK4027-BPTF1.7[1]

Table 1: Binding Affinity (Kd) of BPTF Inhibitors. This table presents the dissociation constants (Kd) of various inhibitors for the BPTF bromodomain, as determined by Isothermal Titration Calorimetry (ITC) and AlphaScreen. A lower Kd value indicates a higher binding affinity.

CompoundAssayTargetIC50 (nM)Reference
TP-238AlphaScreenBPTF350[5]
TP-238AlphaScreenCECR230[5]
DC-BPi-03-BPTF698.3 ± 21.0[7]

Table 2: Inhibitory Potency (IC50) of BPTF Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of inhibitors against the BPTF bromodomain, primarily determined by AlphaScreen assays. A lower IC50 value indicates greater potency.

CompoundFold Selectivity (BPTF vs. other Bromodomains)
BZ1 >350-fold over BET bromodomains
DC-BPi-07 & DC-BPi-11 >100-fold over other BRD targets

Table 3: Selectivity of BPTF Inhibitors. This table highlights the selectivity of BZ1, DC-BPi-07, and DC-BPi-11 for the BPTF bromodomain over other bromodomain-containing proteins. High selectivity is crucial for minimizing off-target effects.

Experimental Protocols

Accurate and reproducible validation of BPTF engagement relies on robust experimental protocols. The following sections detail the methodologies for key assays used to characterize BPTF inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]

Protocol Outline:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend the cells, then treat one aliquot with the test compound (e.g., this compound) and another with a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[10]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes, followed by a cooling step.[10]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or mechanical disruption in a suitable lysis buffer.[10]

  • Clarification of Lysate: Centrifuge the lysates at high speed to pellet the aggregated proteins.[10]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BPTF protein using Western Blot or AlphaLISA.[10]

  • Data Analysis: Quantify the BPTF signal at each temperature and normalize it to the signal at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[10]

AlphaScreen Assay

AlphaScreen is a bead-based proximity assay used for high-throughput screening of inhibitors.[11]

Protocol Outline:

  • Reagent Preparation: Prepare biotinylated histone H4 peptide, His-tagged BPTF bromodomain protein, Streptavidin Donor beads, and Nickel Chelate (Ni-NTA) Acceptor beads.

  • Assay Reaction: In a microplate, combine the His-tagged BPTF protein and the biotinylated histone peptide in the presence of varying concentrations of the test inhibitor.

  • Bead Addition: Add the Ni-NTA Acceptor beads, which bind to the His-tagged BPTF, and the Streptavidin Donor beads, which bind to the biotinylated histone peptide.

  • Incubation: Incubate the plate in the dark to allow for the binding reaction and bead proximity to occur.

  • Signal Detection: In the absence of an inhibitor, the BPTF protein binds to the histone peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An effective inhibitor will disrupt the BPTF-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12]

Protocol Outline:

  • Ligand Immobilization: Immobilize the purified BPTF bromodomain protein (ligand) onto a sensor chip surface.[12]

  • Analyte Injection: Flow a solution containing the small molecule inhibitor (analyte) over the sensor surface at various concentrations.[12]

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of the bound analyte.[12]

  • Kinetic and Affinity Analysis: Analyze the binding and dissociation phases of the sensorgram to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing BPTF Engagement and Signaling

Diagrams illustrating the experimental workflow and the biological context of BPTF are essential for a comprehensive understanding.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Intact Cells + This compound or Vehicle B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Quantify Soluble BPTF (e.g., Western Blot) D->E F Generate Melt Curve (Determine Thermal Shift) E->F

CETSA Experimental Workflow

G cluster_0 BPTF Signaling Pathway Histone Acetylated/Methylated Histones BPTF BPTF Histone->BPTF Recognizes NURF NURF Complex BPTF->NURF Component of MAPK MAPK Pathway BPTF->MAPK Regulates PI3K PI3K/AKT Pathway BPTF->PI3K Regulates Chromatin Chromatin Remodeling NURF->Chromatin Transcription Gene Transcription (e.g., c-MYC) Chromatin->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation S_GSK This compound S_GSK->BPTF Inhibits

BPTF Signaling Pathway

References

A Comparative Guide to BPTF Bromodomain Inhibitors: (S)-GSK1379725A and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As a core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene expression, processes frequently dysregulated in cancer. Its involvement in key oncogenic signaling pathways, including the MAPK and PI3K pathways, further underscores its therapeutic potential. This guide provides a comprehensive comparison of (S)-GSK1379725A, a known BPTF inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies.

Introduction to BPTF Inhibition

BPTF's function is intricately linked to its bromodomain, which recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for recruiting the NURF complex to specific genomic loci, thereby modulating chromatin accessibility and the transcription of target genes, including the proto-oncogene c-MYC.[1][2][3][4][5] Inhibition of the BPTF bromodomain presents a promising strategy to disrupt these oncogenic processes. A growing number of small molecule inhibitors have been developed to target this bromodomain, each with distinct biochemical and cellular profiles.

Comparative Performance of BPTF Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and other selected BPTF bromodomain inhibitors.

Table 1: In Vitro Binding Affinity and Potency of BPTF Inhibitors

CompoundKd (μM)IC50 (nM)Assay MethodReference
This compound (AU1) 2.8-Isothermal Titration Calorimetry (ITC)[6]
NVS-BPTF-1 0.071-Not Specified
BPTF-IN-BZ1 0.0063-Not Specified
DC-BPi-03 2.81698.3Not Specified[7]
DC-BPi-11 -698Not Specified
TP-238 0.35-Not Specified
C620-0696 35.5-Not Specified
DCB29 -13,200Not Specified
Bromosporine 1.8-Isothermal Titration Calorimetry (ITC)[8]
Sanguinarine chloride -344.2Homogenous Time-Resolved Fluorescence (HTRF)[9]

Table 2: Cellular Activity of BPTF Inhibitors

CompoundCell Line(s)EffectReference
This compound (AU1) Breast cancer cellsSensitizes cells to doxorubicin[10][11]
DC-BPi-11 Leukemia cellsInhibits cell proliferation[7]
C620-0696 A549, H358 (NSCLC)Cytotoxic, inhibits c-Myc expression, induces apoptosis and cell cycle arrest
Bromosporine TNBC and ER-positive breast cancer cellsProduces anti-tumor effects[8]
Sanguinarine chloride MIAPaCa-2 (pancreatic cancer)Anti-proliferative effect, inhibits c-Myc expression[9]

Signaling Pathways and Experimental Workflows

The inhibition of BPTF has been shown to impact key oncogenic signaling pathways. The following diagrams illustrate the BPTF-mediated signaling cascade and a typical workflow for the development and evaluation of BPTF inhibitors.

BPTF_Signaling_Pathway BPTF Signaling Pathways BPTF BPTF NURF NURF Complex BPTF->NURF part of MAPK_pathway MAPK Pathway BPTF->MAPK_pathway activates PI3K_pathway PI3K/AKT Pathway BPTF->PI3K_pathway activates Chromatin Chromatin Remodeling NURF->Chromatin cMYC c-MYC Chromatin->cMYC regulates expression Proliferation Cell Proliferation cMYC->Proliferation MAPK_pathway->Proliferation Survival Cell Survival PI3K_pathway->Survival Apoptosis Apoptosis PI3K_pathway->Apoptosis inhibits

BPTF-mediated oncogenic signaling pathways.

BPTF_Inhibitor_Workflow BPTF Inhibitor Development Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Lead Identification Lead Identification Analog Synthesis Analog Synthesis Lead Identification->Analog Synthesis Biochemical Assays Biochemical Assays (ITC, SPR, AlphaScreen) Analog Synthesis->Biochemical Assays Cellular Potency Cellular Potency (Viability, Apoptosis) Biochemical Assays->Cellular Potency Target Engagement Target Engagement Cellular Potency->Target Engagement Efficacy Models Efficacy Models Target Engagement->Efficacy Models

A typical workflow for BPTF inhibitor development.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the protein (BPTF bromodomain), and the resulting heat change is measured.

  • Protocol Outline:

    • Prepare solutions of the BPTF bromodomain and the inhibitor in the same buffer.

    • Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

    • The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[12][13][14][15]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (BPTF bromodomain).

  • Protocol Outline:

    • Immobilize the purified BPTF bromodomain onto a sensor chip.

    • Flow a series of concentrations of the inhibitor over the sensor surface.

    • Monitor the binding and dissociation in real-time.

    • The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) is calculated.[16][17]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a binding event occurs between the molecules they are conjugated to (e.g., His-tagged BPTF and a biotinylated histone peptide). Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal.

  • Protocol Outline:

    • Incubate His-tagged BPTF bromodomain with a biotinylated histone H4 peptide.

    • Add streptavidin-coated donor beads and nickel chelate-coated acceptor beads.

    • In the presence of a competing inhibitor, the interaction between the protein and the peptide is disrupted, leading to a decrease in the luminescent signal.

    • The IC50 value is determined by measuring the signal at various inhibitor concentrations.[18]

Cell Viability Assay (e.g., CellTiter-Glo®)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of inhibitors on cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.[19][20]

  • Protocol Outline:

    • Seed cells in a multi-well plate and treat with a range of inhibitor concentrations.

    • After a defined incubation period, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[21][22]

    • Measure the luminescence using a luminometer.

    • The data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of proteins in the MAPK and PI3K pathways).

  • Protocol Outline:

    • Treat cells with the BPTF inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-AKT, AKT).[23][24][25][26][27]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal. Densitometry is used to quantify the protein levels.

Conclusion

The landscape of BPTF bromodomain inhibitors is rapidly evolving, offering promising avenues for cancer therapy. While this compound represents an important tool for studying BPTF biology, newer compounds with improved potency and selectivity are continuously being developed. This guide provides a framework for comparing these inhibitors and understanding the experimental approaches used to characterize them. The continued exploration of BPTF's role in oncogenesis and the development of potent and selective inhibitors will be crucial for translating these findings into effective clinical treatments.

References

A Comparative Guide to Bromodomain Inhibition: (S)-GSK1379725A versus JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key bromodomain inhibitors: (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF), and JQ1, a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the selection of the appropriate tool compound for research and development.

At a Glance: Key Differences

FeatureThis compoundJQ1
Primary Target BPTF BromodomainBET Family Bromodomains (BRD2, BRD3, BRD4, BRDT)
Potency Micromolar (Kd = 2.8 µM for BPTF)Nanomolar (e.g., Kd = ~50 nM for BRD4(1))
Selectivity Selective for BPTF over BRD4Highly selective for the BET family over other bromodomain families
Mechanism of Action Competitively binds to the acetyl-lysine binding pocket of the BPTF bromodomain, disrupting its role in the NURF chromatin remodeling complex.Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and inhibiting downstream gene transcription.
Key Signaling Pathways MAPK, PI3K/AKTc-Myc, NF-κB, Hedgehog

Quantitative Data Comparison

The following tables summarize the binding affinities and cellular activities of this compound and JQ1 based on published data.

Table 1: Bromodomain Binding Affinity
CompoundTarget BromodomainAssay TypeKd (Dissociation Constant)IC50 (Inhibitory Concentration)Reference
This compound BPTFIsothermal Titration Calorimetry (ITC)2.8 µM-[1]
BRD4(1)Protein-Observed Fluorine NMRNo binding detected-[2]
JQ1 BRD2(1)Isothermal Titration Calorimetry (ITC)128 nM17.7 nM (AlphaScreen)[3]
BRD3(1)Isothermal Titration Calorimetry (ITC)59.5 nM-[3]
BRD4(1)Isothermal Titration Calorimetry (ITC)~50 nM77 nM (AlphaScreen)[3]
BRD4(2)Isothermal Titration Calorimetry (ITC)~90 nM33 nM (AlphaScreen)[3]
BRDT(1)Isothermal Titration Calorimetry (ITC)190 nM-[3]
CREBBPIsothermal Titration Calorimetry (ITC)No binding detected>10,000 nM (AlphaScreen)[3]
Table 2: Cellular Activity
CompoundCell LineAssay TypeEndpointEC50 / IC50Reference
This compound (as AU1) HEK293TCellTiter-Blue Cell Viability AssayCell Viability~500 nM (in some cellular assays)[4]
JQ1 Multiple Myeloma (MM.1S)Cell Proliferation AssayCell ProliferationNot specified
Acute Myeloid Leukemia (MV-4-11)Cell Proliferation AssayCell ProliferationNot specified
NUT Midline Carcinoma (NMC)Cell Proliferation AssayCell ProliferationPotent inhibition at 500 nM

Signaling Pathways

The distinct target profiles of this compound and JQ1 result in the modulation of different downstream signaling pathways.

BPTF-Mediated Signaling Pathway

BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. Inhibition of the BPTF bromodomain by this compound is expected to disrupt these processes, impacting pathways such as MAPK and PI3K/AKT that are implicated in cancer cell proliferation and survival.[5][6]

BPTF_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin NURF->Chromatin remodels Gene_Transcription Gene Transcription Chromatin->Gene_Transcription regulates MAPK_Pathway MAPK Pathway Gene_Transcription->MAPK_Pathway activates PI3K_AKT_Pathway PI3K/AKT Pathway Gene_Transcription->PI3K_AKT_Pathway activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_Pathway->Cell_Survival GSK1379725A This compound GSK1379725A->BPTF inhibits

BPTF Signaling Pathway and Inhibition
BET-Mediated Signaling Pathway

JQ1 displaces BET proteins, particularly BRD4, from chromatin. This leads to the downregulation of key oncogenes such as c-Myc and modulation of pathways like NF-κB and Hedgehog, which are critical for the proliferation and survival of many cancer types.

BET_Signaling cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BET BET Proteins (BRD2/3/4) Chromatin Chromatin BET->Chromatin binds to cMyc c-Myc Transcription Chromatin->cMyc NFkB NF-κB Pathway Chromatin->NFkB Hedgehog Hedgehog Pathway Chromatin->Hedgehog Proliferation Proliferation cMyc->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation Hedgehog->Proliferation JQ1 JQ1 JQ1->BET inhibits

BET Signaling Pathway and JQ1 Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol for this compound:

  • Protein Preparation: Purified, unlabeled BPTF bromodomain is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Ligand Preparation: this compound is dissolved in the final dialysis buffer to a concentration of approximately 10-20 times that of the protein concentration in the cell.

  • ITC Experiment: The BPTF protein solution (e.g., 20-50 µM) is loaded into the sample cell of the microcalorimeter. The this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 2-10 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.[4]

Protocol for JQ1:

The protocol for JQ1 is similar to that for this compound, with the target protein being a member of the BET family (e.g., BRD4(1)).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purified Protein in ITC Buffer ITC_Machine Isothermal Titration Calorimeter Protein->ITC_Machine Ligand Ligand in ITC Buffer Titration Titrate Ligand into Protein Ligand->Titration ITC_Machine->Titration Heat_Change Measure Heat Change Titration->Heat_Change Binding_Curve Generate Binding Isotherm Heat_Change->Binding_Curve Thermo_Params Determine Kd, n, ΔH Binding_Curve->Thermo_Params

Isothermal Titration Calorimetry Workflow
Protein-Observed Fluorine NMR (PrOF NMR)

PrOF NMR is a sensitive biophysical technique used to screen for and characterize ligand binding by observing changes in the NMR signal of fluorine atoms incorporated into the target protein.

Protocol for this compound:

  • Protein Labeling: The BPTF bromodomain is expressed in E. coli in the presence of 5-fluoro-tryptophan to incorporate the fluorine label.

  • NMR Sample Preparation: The purified 19F-labeled BPTF protein is prepared in a suitable NMR buffer (e.g., 50 mM Tris, 100 mM NaCl, 5% D2O, pH 7.4) at a concentration of 40-50 µM.

  • Ligand Addition: A stock solution of this compound in DMSO is added to the protein sample to the desired final concentration (typically with a final DMSO concentration of 1%).

  • NMR Data Acquisition: 1D 19F NMR spectra are acquired before and after the addition of the ligand.

  • Data Analysis: Changes in the chemical shift and/or line broadening of the 19F signals upon ligand addition indicate binding. The dissociation constant (Kd) can be determined by titrating the ligand and fitting the chemical shift changes to a binding isotherm.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein interactions.

Protocol for JQ1:

  • Reagent Preparation:

    • Acceptor Beads: Nickel chelate acceptor beads are incubated with a His-tagged BET bromodomain (e.g., His-BRD4(1)).

    • Donor Beads: Streptavidin-coated donor beads are incubated with a biotinylated acetylated histone peptide (e.g., biotin-H4K5acK8acK12acK16ac).

  • Assay Reaction:

    • Varying concentrations of JQ1 are added to the wells of a microplate.

    • The protein-acceptor bead complex and the peptide-donor bead complex are then added to the wells.

  • Incubation: The plate is incubated in the dark to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read in an AlphaScreen-capable microplate reader. In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into close proximity, generating a light signal. JQ1 competes with the histone peptide for binding to the bromodomain, separating the beads and causing a decrease in the signal.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the JQ1 concentration.

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on cultured cells.

Protocol for this compound (using CellTiter-Blue):

  • Cell Seeding: HEK293T cells are seeded in a 96-well plate and grown to approximately 80% confluency.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1.0, 3.0, and 10.0 µM) and incubated for 24 or 48 hours.

  • Reagent Addition: 20 µL of CellTiter-Blue reagent (resazurin-based) is added to each well.

  • Incubation: The plate is incubated for 2.5 hours at 37°C.

  • Signal Detection: The fluorescence is measured at an excitation of 580 nm and an emission of 590 nm. Viable cells reduce resazurin to the fluorescent resorufin.

  • Data Analysis: The data is normalized to the vehicle control (DMSO-treated cells) to determine the effect on cell viability.[4]

Conclusion

This compound and JQ1 are valuable chemical probes for studying the roles of BPTF and BET bromodomains, respectively. JQ1 is a potent, well-characterized pan-BET inhibitor with nanomolar affinity and broad cellular effects, making it a powerful tool for investigating BET-mediated biology. This compound, while less potent, offers selectivity for the BPTF bromodomain over the well-studied BET family, providing an opportunity to dissect the specific functions of the NURF chromatin remodeling complex. The choice between these inhibitors will depend on the specific research question and the signaling pathways of interest. This guide provides the necessary data and protocols to make an informed decision for designing experiments to explore the roles of these distinct epigenetic regulators.

References

A Comparative Guide to BPTF Bromodomain Inhibitors: (S)-GSK1379725A vs. BZ1

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers in Drug Discovery and Development

The Bromodomain and PHD finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene transcription, processes frequently dysregulated in cancer. The bromodomain of BPTF, which recognizes acetylated lysine residues on histones, is a key driver of its chromatin-targeting function. Inhibition of this domain presents a promising strategy to disrupt oncogenic signaling. This guide provides a detailed comparison of two notable BPTF bromodomain inhibitors: (S)-GSK1379725A (also known as AU1) and BZ1.

Mechanism of Action

Both this compound and BZ1 are small molecule inhibitors that function by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain. This action prevents BPTF from anchoring the NURF complex to chromatin at specific gene loci, thereby inhibiting downstream transcriptional programs that can contribute to cancer cell proliferation and survival.

General Mechanism of BPTF Bromodomain Inhibition cluster_0 NURF Complex BPTF BPTF NURF_Other Other Subunits (e.g., SNF2L) Histone Acetylated Histone Tail BPTF->Histone Binds to Acetyl-Lysine Transcription Gene Transcription BPTF->Transcription Inhibition of Transcription Histone->Transcription Promotes Inhibitor BPTF Inhibitor (this compound or BZ1) Inhibitor->BPTF Blocks Binding Pocket

Caption: Mechanism of BPTF Bromodomain Inhibition.

Quantitative Data Presentation

The following tables summarize the key quantitative metrics for this compound and BZ1, highlighting the significant difference in binding affinity.

Table 1: Binding Affinity and Selectivity
ParameterThis compound (AU1)BZ1Reference(s)
Binding Affinity (Kd) 2.8 µM (2800 nM)6.3 nM [1][2]
Assay Method(s) Isothermal Titration Calorimetry (ITC), Protein-Observed Fluorine NMRBROMOscan, AlphaScreen[3][4]
Selectivity Selective over BRD4>350-fold selective over BET bromodomains (e.g., BRD4)[1][2]
Table 2: Cellular Activity - Chemotherapy Sensitization
Cell LineChemotherapeuticInhibitor & ConcentrationEffect (Fold-change in IC50)Reference(s)
4T1 (Murine TNBC)DoxorubicinBZ1 (Concentration not specified)Sensitization observed; effect absent in BPTF knockdown cells[2]
4T1 (Murine TNBC)VinorelbineAU1 (2.5 µM)~8-fold decrease in IC50[5]
E0771-LMB (Murine TNBC)VinorelbineAU1 (2.5 µM)~5-fold decrease in IC50[5]

Note: TNBC refers to Triple-Negative Breast Cancer.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Binding Affinity Determination
  • This compound - Isothermal Titration Calorimetry (ITC): As described in the literature, ITC was used for a more accurate determination of the dissociation constant (Kd) with a non-fluorinated BPTF protein.[3] This method directly measures the heat released or absorbed during the binding event between the inhibitor and the protein, allowing for the calculation of binding affinity.

  • BZ1 - BROMOscan: The Kd of BZ1 for BPTF was determined using a commercially available BROMOscan assay.[4] This is a competition binding assay that measures the ability of a test compound to displace a reference ligand from the BPTF bromodomain, which is immobilized on a solid support.

  • BZ1 - AlphaScreen Assay: This bead-based competition assay was used to quantify the affinity of BZ1 for BPTF and assess its selectivity against other bromodomains like BRD4(1).[4] The assay involves a donor and an acceptor bead that are brought into proximity when a biotinylated histone peptide binds to a GST-tagged bromodomain protein. A competing inhibitor disrupts this interaction, leading to a decrease in the luminescent signal.

Cellular Chemotherapy Sensitization Assay

The general workflow to assess the ability of these inhibitors to sensitize cancer cells to chemotherapy is as follows:

  • Cell Culture: Cancer cell lines (e.g., 4T1 murine breast cancer cells) are cultured under standard conditions.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are often pre-treated with the BPTF inhibitor (e.g., 2.5 µM AU1) or a vehicle control (DMSO) for a period, such as overnight.[5]

  • Dosing: Serially diluted chemotherapeutic agents (e.g., doxorubicin, vinorelbine) are added to the wells, both with and without the BPTF inhibitor.

  • Incubation: The cells are incubated for a defined period, typically 72 to 96 hours.

  • Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTS assay.[5] The assay measures the reduction of a tetrazolium compound by viable cells to a colored formazan product, which is quantified by absorbance.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves. The fold-change in IC50 is determined by comparing the IC50 of the chemotherapy alone to the IC50 in the presence of the BPTF inhibitor.

Workflow for Chemotherapy Sensitization Assay A 1. Seed 4T1 cells in 96-well plate B 2. Pre-treat with BPTF Inhibitor or Vehicle A->B C 3. Add serial dilutions of Chemotherapy Agent B->C D 4. Incubate for 96 hours C->D E 5. Add MTS reagent and measure absorbance D->E F 6. Calculate IC50 values & Determine Fold-Change E->F

Caption: Chemotherapy Sensitization Assay Workflow.

Comparative Summary and Conclusion

This guide provides a head-to-head comparison of this compound and BZ1, two key inhibitors of the BPTF bromodomain.

  • Potency: BZ1 is a significantly more potent inhibitor of the BPTF bromodomain, with a Kd in the nanomolar range (6.3 nM), compared to the micromolar affinity of this compound (2.8 µM).[1][2] This represents an over 400-fold difference in binding affinity.

  • Selectivity: BZ1 has been well-characterized for its high selectivity against the BET family of bromodomains, a critical feature for a chemical probe intended to elucidate BPTF-specific functions without the confounding, and often potent, effects of BET inhibition.[4] While this compound is reported to be selective over BRD4, its broader selectivity profile is less extensively documented in the reviewed literature.[1]

  • Cellular Activity: Both inhibitors have demonstrated the ability to sensitize triple-negative breast cancer cells to conventional chemotherapeutic agents like doxorubicin and vinca alkaloids.[2][6] Importantly, the sensitizing effect of BZ1 was shown to be dependent on the presence of BPTF, strongly suggesting on-target activity.[2] Conversely, the cellular activity of this compound (AU1) may be complicated by an additional, off-target mechanism involving the inhibition of the P-glycoprotein (P-gp) multidrug resistance pump.[6]

For research applications requiring a highly potent and selective chemical probe to investigate the biological functions of the BPTF bromodomain, BZ1 is the superior tool. Its nanomolar affinity and well-defined selectivity profile ensure that observed cellular effects can be more confidently attributed to the inhibition of BPTF.

While This compound (AU1) is a valuable first-generation inhibitor that has successfully demonstrated a biological effect in cellular models, its lower potency and potential for P-gp-related off-target effects necessitate careful experimental design and data interpretation. It may be of interest in studies specifically investigating dual-action compounds or mechanisms of chemotherapy resistance.

References

A Comparative Guide to the Selectivity of (S)-GSK1379725A and Pan-BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the selective targeting of bromodomains presents a promising avenue for therapeutic intervention. This guide provides a detailed comparison between the selective BPTF bromodomain inhibitor, (S)-GSK1379725A, and pan-BET inhibitors, such as JQ1 and I-BET762, which target the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). Understanding the selectivity and mechanistic differences between these inhibitors is crucial for designing targeted therapies and interpreting experimental outcomes.

Introduction to BPTF and BET Bromodomains

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription.[1][2] Its bromodomain is essential for recognizing acetylated histones and recruiting the NURF complex to specific genomic loci.[1]

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription.[3][4][5][6][7] Each BET protein contains two tandem bromodomains, BD1 and BD2, which also recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers.[3][4][5][6][7] Pan-BET inhibitors, like the well-characterized JQ1 and I-BET762, bind to the bromodomains of all BET family members.[8][9]

Comparative Analysis of Inhibitor Selectivity and Potency

The primary distinction between this compound and pan-BET inhibitors lies in their target selectivity. This compound is a selective inhibitor of the BPTF bromodomain, with a reported dissociation constant (Kd) of 2.8 µM.[10] Crucially, it has been shown to be selective for BPTF over the BRD4 bromodomain.[10] In contrast, pan-BET inhibitors like JQ1 and I-BET762 exhibit high potency across the bromodomains of BRD2, BRD3, and BRD4.[8][9][11][12][13]

Table 1: Comparative Binding Affinity of this compound and Pan-BET Inhibitors
InhibitorTarget BromodomainAssay TypeIC50 (nM)Kd (nM)Reference(s)
This compound BPTF--2800[10]
BRD4->10000 (Implied)-[10]
(+)-JQ1 BRD2 (BD1)AlphaScreen76.9-[13]
BRD2 (BD2)AlphaScreen32.6-[13]
BRD2ITC-128[13]
BRD3---
BRD4 (BD1)AlphaScreen77-[8]
BRD4 (BD1)ITC-~50[8][12]
BRD4 (BD2)AlphaScreen33-[8]
BRD4 (BD2)ITC-~90[8][12]
I-BET762 BRD2, BRD3, BRD4BROMOscan-25-52[8]
BRD4FRET35-[8]

Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.

At present, a comprehensive selectivity profile of this compound across all individual BET bromodomains is not publicly available. Similarly, detailed cellular activity data (e.g., GI50) for this compound in cancer cell lines remains to be broadly published, limiting a direct comparison of its anti-proliferative potency with that of pan-BET inhibitors.

Mechanistic Differences and Signaling Pathways

The distinct target profiles of this compound and pan-BET inhibitors translate into different downstream biological effects.

BPTF Inhibition: BPTF, as part of the NURF complex, is involved in regulating chromatin accessibility and the transcription of genes related to cell proliferation, survival, and differentiation.[1][2] Studies have shown that knockdown of BPTF can suppress signaling through the PI3K/AKT and MAPK pathways, which are critical for the growth and survival of various cancers.[1]

Pan-BET Inhibition: A primary and well-documented consequence of pan-BET inhibition is the downregulation of the proto-oncogene MYC.[4][10][14][15][16] BET proteins, particularly BRD4, are crucial for the transcriptional activation of MYC, and their displacement from chromatin by inhibitors like JQ1 leads to a rapid decrease in MYC expression, resulting in cell cycle arrest and apoptosis in many cancer types.[4][10][14][15][16] BET inhibitors have also been shown to downregulate the expression of other key genes involved in cancer progression, such as the IL7 receptor (IL7R).[15]

cluster_0 This compound cluster_1 Pan-BET Inhibitors (JQ1, I-BET762) bptf BPTF nurf NURF Complex bptf->nurf Component of bet BET Proteins (BRD2, BRD3, BRD4) transcription_machinery Transcriptional Machinery (e.g., P-TEFb) bet->transcription_machinery Recruits gsk This compound gsk->bptf Inhibits pan_bet Pan-BET Inhibitors pan_bet->bet Inhibits chromatin Chromatin Accessibility nurf->chromatin Remodels gene_expression Gene Expression (e.g., c-Myc, IL7R) chromatin->gene_expression Regulates bptf_pathway PI3K/AKT & MAPK Pathways chromatin->bptf_pathway cell_proliferation Cell Proliferation & Survival gene_expression->cell_proliferation Promotes transcription_machinery->gene_expression Activates

Figure 1: Differential Mechanisms of Action.

Experimental Protocols

The characterization of bromodomain inhibitors relies on a variety of biophysical and cellular assays. Below are outlines of key experimental methodologies.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is commonly used to measure the inhibition of protein-protein interactions in a high-throughput format.

Principle: The assay measures the displacement of a biotinylated acetylated histone peptide from a GST-tagged bromodomain. Donor and acceptor beads are brought into proximity through the interaction of the bromodomain with the histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer and dilute the GST-tagged bromodomain, biotinylated histone peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Compound Plating: Perform serial dilutions of the test inhibitor in DMSO and add to a 384-well plate.

  • Reaction Mixture: Add the GST-bromodomain and biotinylated histone peptide to the wells and incubate.

  • Bead Addition: Add the Acceptor beads followed by the Donor beads.

  • Incubation: Incubate the plate in the dark at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Normalize the data and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

start Start reagent_prep Reagent Preparation start->reagent_prep compound_plating Compound Plating reagent_prep->compound_plating reaction_mix Reaction Mixture compound_plating->reaction_mix incubation1 Incubation reaction_mix->incubation1 bead_addition Bead Addition incubation1->bead_addition incubation2 Incubation bead_addition->incubation2 read_plate Read Plate incubation2->read_plate data_analysis Data Analysis read_plate->data_analysis end End data_analysis->end

Figure 2: AlphaScreen Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay used to measure binding interactions.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium) conjugated to an anti-tag antibody that binds the bromodomain and an acceptor fluorophore (e.g., APC) conjugated to a ligand (e.g., acetylated histone peptide). Binding of the bromodomain to the ligand brings the donor and acceptor into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction and reduce the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer and solutions of the Europium-labeled antibody, the tagged bromodomain, the APC-labeled ligand, and the test compound.

  • Reaction Setup: In a microplate, combine the bromodomain, the Europium-labeled antibody, and the test compound.

  • Ligand Addition: Add the APC-labeled ligand to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

  • Data Analysis: Calculate the FRET ratio and plot it against the inhibitor concentration to determine the IC50 or Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing the bromodomain protein. The heat released or absorbed upon binding is measured.

Protocol Outline:

  • Sample Preparation: Prepare solutions of the bromodomain protein and the inhibitor in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Acquisition: The instrument records the heat flow for each injection.

  • Data Analysis: Integrate the heat flow data to obtain the enthalpy change per injection. Fit the binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Contrasting Signaling Pathways

The differential targeting of BPTF and BET proteins leads to the modulation of distinct downstream signaling pathways, which has significant implications for their therapeutic applications.

cluster_bptf BPTF Inhibition cluster_bet Pan-BET Inhibition bptf_inhibitor This compound bptf BPTF bptf_inhibitor->bptf Inhibits nurf NURF Complex bptf->nurf Regulates pi3k_akt PI3K/AKT Pathway nurf->pi3k_akt Modulates mapk MAPK Pathway nurf->mapk Modulates cell_survival Cell Survival pi3k_akt->cell_survival Promotes cell_proliferation_bptf Cell Proliferation mapk->cell_proliferation_bptf Promotes pan_bet_inhibitor JQ1, I-BET762 bet BET Proteins pan_bet_inhibitor->bet Inhibits cmyc c-Myc Transcription bet->cmyc Activates il7r IL7R Transcription bet->il7r Activates cell_cycle Cell Cycle Progression cmyc->cell_cycle Drives jak_stat JAK/STAT Pathway il7r->jak_stat Activates

Figure 3: Distinct Signaling Pathways.

Conclusion

This compound and pan-BET inhibitors represent two distinct classes of epigenetic modulators with different selectivity profiles and mechanisms of action. This compound offers a tool for the specific interrogation of BPTF bromodomain function, with potential therapeutic implications in contexts where BPTF-mediated chromatin remodeling is a key driver of disease. Pan-BET inhibitors, through their broad targeting of BRD2, BRD3, and BRD4, exert potent anti-cancer effects primarily through the downregulation of critical oncogenes like MYC. The choice between these inhibitors will depend on the specific biological question and the desired therapeutic strategy. Further research, including comprehensive selectivity profiling and cellular activity studies for this compound, will be crucial for fully elucidating its therapeutic potential in comparison to the more established pan-BET inhibitors.

References

Comparative Analysis of (S)-GSK1379725A Cross-Reactivity with Other Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

(S)-GSK1379725A , also identified as compound AU1, is a known selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF). This guide provides a comparative overview of its binding affinity and selectivity against other bromodomains, supported by available experimental data and methodologies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of this compound as a chemical probe.

Cross-Reactivity Profile of this compound

Further preliminary analysis of the active enantiomer, also referred to as (S)-1, was conducted against a small panel of bromodomains containing a WPF (tryptophan-proline-phenylalanine) shelf motif. This analysis, performed using a protein-observed fluorine NMR (PrOF NMR) method, indicated selectivity for BPTF over the first bromodomain of BRDT (BRDT(1)) and PCAF. However, a significant interaction was observed with the bromodomain from Plasmodium falciparum, PfGCN5, suggesting potential off-target activity.[1]

Table 1: Binding Affinity and Selectivity of this compound

Target BromodomainMethodAffinity (Kd)Selectivity Notes
BPTF Isothermal Titration Calorimetry (ITC)2.8 µM Primary Target
BRD4(1)PrOF NMRNo significant binding observedSelective over BRD4(1)[1][2]
BRDT(1)PrOF NMRNo significant binding observedSelective over BRDT(1)[1]
PCAFPrOF NMRModerate level of selectivity maintainedLess interaction than with BPTF[1]
PfGCN5PrOF NMRSignificant interaction observedPotential for off-target binding[1]

Note: The PrOF NMR results are based on qualitative assessment of spectral changes and do not provide quantitative affinity values.

Experimental Protocols

To assess the cross-reactivity of bromodomain inhibitors like this compound, several biophysical and biochemical assays can be employed. Below are detailed methodologies for two common approaches.

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding

This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated histone peptide ligand.

Materials:

  • His-tagged bromodomain of interest

  • Biotinylated histone peptide corresponding to the bromodomain's cognate ligand

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate

Procedure:

  • Reagent Preparation:

    • Dilute the His-tagged bromodomain and biotinylated histone peptide in assay buffer to optimized concentrations.

    • Prepare a serial dilution of the test compound in assay buffer.

  • Assay Reaction:

    • Add the diluted His-tagged bromodomain to all wells of the 384-well plate.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add the biotinylated histone peptide to all wells.

    • Incubate for 15-30 minutes at room temperature.

  • Bead Addition and Incubation:

    • Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.

    • Add the bead mixture to all wells in the dark.

    • Incubate the plate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal will decrease as the test compound competes with the histone peptide for binding to the bromodomain.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Competitive Binding

This assay measures the disruption of FRET between a Europium-labeled bromodomain and an APC-labeled ligand upon inhibitor binding.

Materials:

  • Europium-labeled bromodomain (e.g., via an anti-His antibody conjugated to Europium chelate)

  • APC-labeled ligand (e.g., biotinylated histone peptide in complex with streptavidin-APC)

  • Test compound (this compound)

  • TR-FRET assay buffer

  • 384-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the Europium-labeled bromodomain and APC-labeled ligand in assay buffer.

    • Create a serial dilution of the test compound.

  • Assay Assembly:

    • Add the test compound dilutions or vehicle to the wells of the microplate.

    • Add the Europium-labeled bromodomain to all wells and incubate for a pre-equilibration period (e.g., 15-60 minutes).

    • Add the APC-labeled ligand to initiate the binding reaction.

  • Incubation:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 615 nm).

    • Plot the FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

BRPF1 Signaling and Experimental Workflow

BRPF1 is a crucial scaffold protein within the MOZ (monocytic leukemic zinc-finger protein) and MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes. These complexes play a significant role in regulating gene transcription through the acetylation of histone H3, particularly at lysines 14 and 23. The bromodomain of BRPF1 is thought to be involved in targeting the complex to specific chromatin regions by recognizing acetylated histones, thereby promoting the acetylation of adjacent nucleosomes and activating gene expression. Dysregulation of this pathway has been implicated in various cancers.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Regulation BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF Binds & Activates ING5 ING5 BRPF1->ING5 Binds MEAF6 MEAF6 BRPF1->MEAF6 Binds Chromatin Chromatin BRPF1->Chromatin Targets Complex to Acetylated Histones H3K14ac H3K14ac MOZ_MORF->H3K14ac Writes Mark H3K23ac H3K23ac MOZ_MORF->H3K23ac Writes Mark HOX_Genes Target Genes (e.g., HOX) H3K14ac->HOX_Genes Activates Transcription H3K23ac->HOX_Genes Activates Transcription GSK1379725A This compound GSK1379725A->BRPF1 Inhibits Bromodomain

Caption: BRPF1's role in the MOZ/MORF complex and its inhibition.

The diagram above illustrates the central role of BRPF1 in assembling the MOZ/MORF histone acetyltransferase complex. The bromodomain of BRPF1 recognizes acetylated histones on the chromatin, which helps to recruit and localize the complex. The catalytic subunit, MOZ or MORF, then acetylates histone H3 at specific lysine residues, leading to the activation of target gene transcription. This compound acts by inhibiting the BRPF1 bromodomain, thereby preventing the recognition of acetylated histones and disrupting the downstream signaling cascade.

Experimental_Workflow start Start: Compound Screening assay_dev Assay Development (e.g., AlphaScreen or TR-FRET) start->assay_dev primary_screen Primary Screen vs. BPTF assay_dev->primary_screen hit_validation Hit Confirmation & IC50 Determination primary_screen->hit_validation selectivity_panel Cross-Reactivity Profiling (Panel of Bromodomains) hit_validation->selectivity_panel data_analysis Data Analysis & Comparison selectivity_panel->data_analysis end End: Identify Selective Inhibitor data_analysis->end

References

On-Target Effects of (S)-GSK1379725A: A Comparative Guide to siRNA-Mediated BPTF Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-GSK1379725A, also known as AU1, is a selective small molecule inhibitor targeting the bromodomain of the Bromodomain and PHD Finger Transcription Factor (BPTF).[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription.[2] Dysregulation of BPTF has been implicated in the progression of various cancers, making it an attractive therapeutic target.[3] Validating that the cellular effects of this compound are a direct consequence of BPTF inhibition is crucial. A widely accepted method for such target validation is the use of small interfering RNA (siRNA) to specifically silence BPTF gene expression. This guide provides a comparative analysis of the on-target effects of this compound and BPTF siRNA, supported by experimental data and detailed protocols.

Comparison of Phenotypic Effects: this compound vs. BPTF siRNA

The primary evidence for the on-target activity of this compound lies in the concordance of its induced cellular phenotypes with those observed upon BPTF knockdown using siRNA. Both interventions lead to similar anti-proliferative and pro-apoptotic effects in cancer cell lines.

Table 1: Comparison of Anti-Proliferative and Apoptotic Effects

Treatment Cell Line Assay Endpoint Result Reference
This compound (AU1)Murine Triple-Negative Breast Cancer (4T1)Cell ViabilityIC50Sensitizes cells to chemotherapy[4]
BPTF siRNAHuman Non-Small-Cell Lung Cancer (A549)Cell ProliferationCell CountSignificant inhibition of cell proliferation[3]
BPTF siRNAHuman Breast Cancer (MDA-MB-231)Colony FormationColony NumberSignificant reduction in colony formation[5]
BPTF siRNAHuman Non-Small-Cell Lung Cancer (A549)ApoptosisAnnexin V AssayInduction of apoptosis[3]
BPTF siRNAHuman Breast Cancer (MDA-MB-231)ApoptosisAnnexin V/7-AADIncreased apoptotic rate[5]

Table 2: Comparison of Cell Cycle Effects

Treatment Cell Line Assay Endpoint Result Reference
BPTF siRNAHuman Non-Small-Cell Lung Cancer (A549)Cell Cycle AnalysisFlow CytometryG1/S phase arrest[3]
BPTF siRNAHuman Breast Cancer (MDA-MB-231)Cell Cycle AnalysisFlow CytometryG1 phase arrest[5]

Signaling Pathway Analysis

Inhibition of BPTF, either by this compound or siRNA, has been shown to impact key cancer-related signaling pathways, further confirming the on-target mechanism of the small molecule.

BPTF_Signaling_Pathway BPTF Signaling Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPK MAPK (Erk1/2) Growth_Factor_Receptor->MAPK AKT AKT PI3K->AKT BPTF BPTF AKT->BPTF MAPK->BPTF NURF_Complex NURF Complex BPTF->NURF_Complex Chromatin Chromatin Remodeling NURF_Complex->Chromatin Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclins) Chromatin->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

BPTF signaling and its role in cell fate.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.

BPTF Knockdown using siRNA

This protocol outlines the transient knockdown of BPTF in a cancer cell line.

Materials:

  • BPTF-specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Appropriate cell culture medium and plates

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20 pmol of siRNA (BPTF-specific or control) in 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest the cells and assess BPTF mRNA and protein levels by qRT-PCR and Western blot, respectively, to confirm knockdown efficiency.

Cell Viability Assay

This protocol is used to determine the effect of this compound and BPTF siRNA on cell proliferation.

Materials:

  • Transfected cells (from the BPTF knockdown protocol)

  • Untransfected cells for inhibitor treatment

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

Procedure:

  • Cell Seeding:

    • For siRNA-treated cells, after the 48-72 hour incubation, trypsinize and seed the cells in a 96-well plate at a density of 5,000 cells/well.

    • For inhibitor-treated cells, seed untransfected cells in a 96-well plate at the same density.

  • Treatment:

    • For inhibitor-treated cells, add serial dilutions of this compound to the wells. Include a DMSO control.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the control (non-targeting siRNA or DMSO) to determine the percentage of cell viability.

Apoptosis Assay

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

  • Treated cells (this compound or BPTF siRNA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the desired treatment period, collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (or 7-AAD) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI/7-AAD negative) and late apoptotic/necrotic (Annexin V and PI/7-AAD positive) cells.

Experimental Workflow and Logic

The validation of this compound's on-target effects follows a logical workflow that compares the outcomes of chemical inhibition and genetic knockdown.

Target_Validation_Workflow Target Validation Workflow Hypothesis Hypothesis: This compound inhibits BPTF function Inhibitor Treat cells with This compound Hypothesis->Inhibitor siRNA Transfect cells with BPTF siRNA Hypothesis->siRNA Phenotypic_Assays Phenotypic Assays (Viability, Apoptosis, Cell Cycle) Inhibitor->Phenotypic_Assays Molecular_Assays Molecular Assays (Western Blot, qRT-PCR) Inhibitor->Molecular_Assays siRNA->Phenotypic_Assays siRNA->Molecular_Assays Comparison Compare Phenotypes and Molecular Readouts Phenotypic_Assays->Comparison Molecular_Assays->Comparison Conclusion Conclusion: Phenotypic concordance confirms on-target effects Comparison->Conclusion

Workflow for on-target validation.

Conclusion

The congruent cellular phenotypes observed upon treatment with this compound and knockdown of BPTF with siRNA provide strong evidence for the on-target activity of this small molecule inhibitor. The data consistently demonstrate that inhibition of BPTF's bromodomain function leads to decreased cancer cell proliferation, cell cycle arrest, and increased apoptosis. This comparative approach is essential for the confident progression of this compound and other targeted therapies in drug development.

References

A Comparative Guide to AU1 and (S)-GSK1379725A: Experimental Insights into a Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental findings related to the Bromodomain and PHD finger-containing Transcription Factor (BPTF) inhibitor, focusing on the initial racemic compound AU1 and its active stereoisomer, (S)-GSK1379725A. BPTF is a key component of the Nucleosome Remodeling Factor (NURF) complex, playing a crucial role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various cancers, making it a significant target for therapeutic development.

Initially identified as AU1 (also referred to as rac-1), this small molecule was the first reported selective inhibitor of the BPTF bromodomain over the well-studied BRD4 bromodomain.[1] Subsequent research identified that the biological activity resides in the (S)-enantiomer, now known as this compound.[1] This guide will delineate the experimental data associated with both the racemic mixture and the active enantiomer, providing researchers with a comprehensive overview of their biochemical and cellular activities.

Data Presentation

Table 1: Biochemical Activity and Binding Affinity
CompoundTargetKd (μM)Assay MethodNotes
AU1 (rac-1)BPTF Bromodomain2.8Isothermal Titration Calorimetry (ITC)Selective over BRD4 bromodomain.[2][3][4]
This compoundBPTF BromodomainNot explicitly stated in search results, but identified as the active enantiomer.Protein-observed Fluorine NMR (PrOF NMR)The (S)-enantiomer is the dominant stereoisomer for binding to the BPTF bromodomain.[1]
Table 2: Kinase Selectivity Profile of AU1 (rac-1)
Kinase TargetPercent Inhibition (%) @ 1 µM
CDKL282
TRKC82
CDK1151-68
TRKB51-68
HPK151-68
p38-δ51-68
Data from a kinome scan highlights potential off-target effects of the racemic compound.[1]
Table 3: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeBPTF Dependency (from CRISPR-Cas9)Effect of 5 µM this compound on Cell Viability
K562Chronic Myelogenous LeukemiaDependentReduction in viability
MCF-7Breast CancerDependentReduction in viability
HepG2Hepatocellular CarcinomaIndependentNo significant effect on viability
This compound demonstrates selective activity against cancer cell lines that are dependent on BPTF for their growth and survival.[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[5]

General Protocol:

  • The protein of interest (e.g., BPTF bromodomain) is placed in the sample cell of the calorimeter, and the ligand (e.g., AU1) is loaded into the injection syringe.[6] Both are in an identical buffer solution to minimize heats of dilution.

  • The system is equilibrated to a constant temperature.[7]

  • Small aliquots of the ligand are injected into the sample cell at regular intervals.[6]

  • The heat released or absorbed during the binding event is measured for each injection.[6]

  • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[8]

For the determination of AU1's Kd for the BPTF bromodomain, unlabeled BPTF was used in a complementary direct binding assay to the NMR titration.[9]

Cell Viability Assay (CellTiter-Blue®)

This assay measures the metabolic capacity of cells as an indicator of viability. Viable, metabolically active cells reduce the redox dye resazurin into the fluorescent product resorufin.[10][11]

Protocol for 96-well plates:

  • Cells are seeded in a 96-well plate and cultured to approximately 80% confluency.[9]

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) and incubated for a specified period (e.g., 24 or 48 hours).[9]

  • Following the incubation period, 20 µL of CellTiter-Blue® reagent is added to each well containing 100 µL of culture medium.[12]

  • The plate is incubated for 1-4 hours at 37°C to allow for the conversion of resazurin to resorufin.[12]

  • The fluorescence is then measured using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[12]

  • The data is normalized to the control (DMSO-treated) cells to determine the percentage of viable cells.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of BPTF and a general workflow for assessing the cellular activity of its inhibitors.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action BPTF BPTF NURF NURF Complex BPTF->NURF part of cMYC c-MYC BPTF->cMYC regulates MAPK_Pathway MAPK Pathway Activation BPTF->MAPK_Pathway activates PI3K_AKT_Pathway PI3K/AKT Pathway Activation BPTF->PI3K_AKT_Pathway activates Chromatin Chromatin NURF->Chromatin binds to Remodeled_Chromatin Remodeled Chromatin (Accessible DNA) NURF->Remodeled_Chromatin remodels Histone Histone Tails (e.g., H4K16ac) Histone->NURF recruits via BPTF bromodomain Gene_Transcription Gene Transcription (Proliferation, Survival) Remodeled_Chromatin->Gene_Transcription allows cMYC->Gene_Transcription promotes Inhibitor This compound (AU1) Inhibitor->BPTF inhibits binding to acetylated histones

Caption: BPTF signaling pathway and the inhibitory action of this compound (AU1).

Experimental_Workflow cluster_workflow Cellular Activity Assessment Workflow Cell_Culture 1. Culture Cancer Cell Lines (e.g., K562, MCF-7, HepG2) Treatment 2. Treat with this compound and Controls (e.g., DMSO, (R)-enantiomer) Cell_Culture->Treatment Incubation 3. Incubate for a Defined Period (e.g., 72 hours) Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (e.g., AlamarBlue/CellTiter-Blue) Incubation->Viability_Assay Data_Analysis 5. Measure Fluorescence and Analyze Data Viability_Assay->Data_Analysis

Caption: General experimental workflow for assessing the cellular activity of BPTF inhibitors.

References

Validating the Anti-Cancer Activity of (S)-GSK1379725A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF), across various cancer cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to this compound

This compound, also known as AU1, is the active enantiomer of a potent and selective inhibitor of the BPTF bromodomain, with a dissociation constant (Kd) of 2.8 μM.[1] It displays selectivity for BPTF over the BRD4 bromodomain, a member of the Bromodomain and Extra-Terminal (BET) family.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the progression of several cancers, making it an attractive therapeutic target.

Comparative In Vitro Activity of this compound

Quantitative data on the single-agent cytotoxic activity of this compound across a broad panel of cancer cell lines is limited in publicly available literature. However, studies have demonstrated its effects on cell viability in specific cancer cell lines and its ability to sensitize cancer cells to conventional chemotherapeutic agents.

Single-Agent Activity

A study by Kirberger et al. investigated the effect of this compound on the viability of three distinct cancer cell lines. The results indicate a differential sensitivity to the inhibitor.

Table 1: Single-Agent Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimePercent Viability
K562Chronic Myelogenous Leukemia5 µM72 hours~60%
MCF-7Breast Cancer5 µM72 hours~75%
HepG2Hepatocellular Carcinoma5 µM72 hoursNo significant effect

Data is estimated from graphical representations in Kirberger et al. and indicates approximate cell viability relative to control.[1]

Activity in Combination Therapy

This compound (AU1) has been shown to enhance the efficacy of chemotherapeutic drugs in triple-negative breast cancer (TNBC) cell lines. A non-toxic concentration of 2.5 µM was demonstrated to sensitize these cells to standard chemotherapy.[2][3][4]

Table 2: Sensitization of Triple-Negative Breast Cancer Cell Lines to Chemotherapy by this compound (AU1)

Cell LineSpeciesChemotherapeutic AgentThis compound (AU1) ConcentrationObservation
4T1MurineDoxorubicin, Vinorelbine, Vinblastine2.5 µMIncreased sensitivity to chemotherapy
E0771-LMBMurineDoxorubicin, Vinorelbine, Vinblastine2.5 µMIncreased sensitivity to chemotherapy
MDA-MB-231HumanDoxorubicin, Vinorelbine, Vinblastine2.5 µMIncreased sensitivity to chemotherapy

Experimental Protocols

This section details the methodologies for key experiments used to validate the activity of this compound.

Cell Viability Assay (Resazurin-Based)

This protocol is adapted from methodologies used for assessing the effect of bromodomain inhibitors on cell viability.[1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 20 µL of a resazurin-based reagent (e.g., AlamarBlue or CellTiter-Blue) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells will metabolically reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with this compound, alone or in combination with other agents, for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.

Signaling Pathways and Mechanisms of Action

BPTF, as part of the NURF complex, influences the expression of numerous genes involved in cancer cell proliferation and survival. The inhibitory action of this compound on the BPTF bromodomain is expected to modulate these pathways.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects GSK1379725A This compound BPTF BPTF GSK1379725A->BPTF Inhibits NURF NURF Complex BPTF->NURF Component of Chromatin Chromatin NURF->Chromatin Remodels Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Leads to Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Chemosensitization Chemosensitization Gene_Expression->Chemosensitization

Caption: Inhibition of BPTF by this compound disrupts NURF complex function.

The diagram above illustrates the proposed mechanism of action. By inhibiting the BPTF bromodomain, this compound prevents the NURF complex from properly engaging with chromatin. This leads to altered gene expression, which in turn can result in decreased cancer cell proliferation, increased apoptosis, and sensitization to chemotherapeutic agents.

experimental_workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 72h treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data: Determine Viability assay->analyze end End: Comparative Activity analyze->end

Caption: Workflow for assessing the in vitro activity of this compound.

This workflow outlines the key steps in determining the dose-dependent effect of this compound on the viability of different cancer cell lines.

Conclusion

This compound is a selective BPTF bromodomain inhibitor with demonstrated activity against specific cancer cell lines, particularly in chronic myelogenous leukemia and breast cancer. While comprehensive single-agent screening data remains limited, its potential to sensitize cancer cells to existing chemotherapies highlights its therapeutic promise. Further investigation into its efficacy across a wider range of cancer types and the elucidation of its precise molecular mechanisms of action are warranted. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research and development of BPTF inhibitors as a novel class of anti-cancer agents.

References

(S)-GSK1379725A: A Comparative Analysis of Biochemical and Cellular Assay Potency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the potency determination of the selective BPTF bromodomain inhibitor, (S)-GSK1379725A, through biochemical and cellular methodologies.

This compound has emerged as a valuable chemical probe for studying the function of the Bromodomain and PHD finger-containing transcription factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. Understanding its potency is critical for the design and interpretation of experiments aimed at elucidating the biological roles of BPTF in various physiological and pathological processes, including cancer. This guide provides a comprehensive comparison of the biochemical and cellular assays used to characterize the potency of this compound, complete with experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding.

Quantitative Potency: A Side-by-Side Comparison

The potency of this compound has been quantified using distinct methodologies that probe its activity at different biological levels. Biochemical assays directly measure the interaction of the compound with its purified protein target, while cellular assays assess its effects within a living cell, providing a more physiologically relevant context.

Assay TypeMethodTargetPotency MetricValueReference
Biochemical Isothermal Titration Calorimetry (ITC)Purified BPTF BromodomainDissociation Constant (Kd)2.8 µM[1][2]
Biochemical Protein-Observed Fluorine NMRPurified BPTF BromodomainEstimated Dissociation Constant (Kd)Upper bound of 8 µM[1]
Cellular Database Search (ChEMBL)Endogenous BPTFHalf-maximal effective concentration (EC50)500 nM[1]
Cellular Cell Viability AssayHEK293T cellsNot explicitly an EC50, but demonstrates cellular activityConcentration-dependent effects observed at 1.0, 3.0, and 10.0 µM[1]

Delving into the Methodologies: Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable scientific data. Below are detailed protocols for the key assays used to determine the potency of this compound.

Biochemical Potency Assessment

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Express and purify the human BPTF bromodomain.

    • Prepare a solution of the purified BPTF bromodomain at a concentration of 10 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound in the same buffer at a concentration of 100 µM. Ensure the final DMSO concentration is matched between the protein and ligand solutions and is typically kept below 5%.

  • ITC Experiment:

    • Load the BPTF bromodomain solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of binding for each injection.

    • Plot the heat of binding against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.

2. Protein-Observed Fluorine Nuclear Magnetic Resonance (PrOF NMR)

This technique is particularly useful for detecting weak interactions and can provide an estimate of the binding affinity by observing changes in the NMR signal of a fluorine-labeled protein upon ligand binding.

Protocol:

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled and fluorine-labeled (e.g., 5-fluoro-tryptophan) sample of the BPTF bromodomain.

    • Dissolve the labeled protein in an appropriate NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT) to a final concentration of approximately 25 µM.

  • NMR Titration:

    • Acquire a baseline ¹⁹F NMR spectrum of the protein alone.

    • Perform a stepwise titration by adding increasing concentrations of this compound to the protein sample.

    • Acquire a ¹⁹F NMR spectrum after each addition of the ligand.

  • Data Analysis:

    • Monitor the changes in the chemical shift and/or line broadening of the fluorine resonances of the BPTF bromodomain as a function of the ligand concentration.

    • The observed changes in the NMR spectrum provide information about the binding event. An upper bound for the Kd can be estimated from the chemical exchange rate, which is related to the separation of the bound and unbound resonances.[1]

Cellular Potency Assessment

1. Cell Viability Assay

This assay measures the effect of the compound on the metabolic activity of cells, which can be an indicator of cell proliferation and cytotoxicity.

Protocol:

  • Cell Culture:

    • Culture HEK293T cells in appropriate growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed HEK293T cells into a 96-well plate at a density that allows them to reach approximately 80% confluency at the time of the experiment.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1.0, 3.0, and 10.0 µM) and a vehicle control (DMSO).

    • Incubate the cells for 24 and 48 hours.

    • Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2.5 hours at 37°C.

  • Data Analysis:

    • Measure the fluorescence of the resorufin product (excitation ~560 nm, emission ~590 nm).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value if a significant dose-dependent effect is observed.

Visualizing the Molecular and Experimental Landscape

Diagrams are essential tools for conceptualizing complex biological processes and experimental workflows. The following diagrams were generated using the DOT language to illustrate key aspects of this compound's mechanism and assessment.

BPTF_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H4 Ac_Lys Acetylated Lysine Histone->Ac_Lys Acetylation BPTF BPTF (NURF Complex) Ac_Lys->BPTF Binding cMYC_Gene c-MYC Gene BPTF->cMYC_Gene Transcriptional Activation cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Cycle_Genes Cell Cycle Progression Genes cMYC_Protein->Cell_Cycle_Genes Activation Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation GSK1379725A This compound GSK1379725A->BPTF Inhibition

Caption: BPTF signaling pathway and the inhibitory action of this compound.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_BPTF Purify BPTF Bromodomain Load_Cell Load BPTF into Sample Cell Purify_BPTF->Load_Cell Prepare_Ligand Prepare this compound Solution Load_Syringe Load Ligand into Syringe Prepare_Ligand->Load_Syringe Titration Perform Titration Injections Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Plot_Data Plot Heat vs. Molar Ratio Measure_Heat->Plot_Data Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Determine_Kd Determine Kd, n, ΔH Fit_Curve->Determine_Kd

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Cell_Viability_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Culture_Cells Culture HEK293T Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Add_Compound Add this compound Seed_Plate->Add_Compound Incubate_24_48h Incubate for 24/48h Add_Compound->Incubate_24_48h Add_Reagent Add Resazurin Reagent Incubate_24_48h->Add_Reagent Incubate_2h Incubate for 2.5h Add_Reagent->Incubate_2h Read_Fluorescence Measure Fluorescence Incubate_2h->Read_Fluorescence Normalize_Data Normalize to Control Read_Fluorescence->Normalize_Data Plot_Curve Generate Dose-Response Curve Normalize_Data->Plot_Curve

Caption: Workflow for the cell viability assay.

Conclusion: Integrating Biochemical and Cellular Potency Data

The comparison of biochemical and cellular assay data for this compound highlights a common theme in drug discovery: a discrepancy often exists between the potency observed in a simplified, purified system and that in a complex cellular environment. The approximately 6-fold higher potency in the cellular assay (EC₅₀ of 500 nM) compared to the biochemical assay (Kd of 2.8 µM) could be attributed to several factors, including potential compound accumulation within cells, engagement with the full NURF complex rather than an isolated bromodomain, or off-target effects that contribute to the observed cellular phenotype.

For researchers utilizing this compound, it is crucial to consider both sets of data. The biochemical data provides a direct measure of target engagement, confirming that the compound interacts with the BPTF bromodomain. The cellular data, on the other hand, offers a more functionally relevant measure of the compound's effect in a biological system. Together, these assays provide a robust characterization of this compound's potency, enabling its effective use as a chemical tool to probe BPTF biology.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (S)-GSK1379725A, a selective BPTF bromodomain inhibitor used in research. These procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care.

Personal Protective Equipment (PPE)Specification
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.
Body Protection Wear a laboratory coat. For larger quantities or risk of splash, a chemical-resistant apron or suit is recommended.
Respiratory Protection If handling as a powder or creating aerosols, use a respirator with a suitable particle filter. Ensure adequate ventilation.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification:

    • Characterize the waste stream. This compound is a solid organic compound. Any solutions containing this compound should be treated as chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container designated for solid chemical waste.

    • Liquid Waste: Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, bench paper) should be considered contaminated and disposed of as solid chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage of Waste:

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials. The storage area should be cool and well-ventilated.

  • Arranging for Disposal:

    • Disposal of chemical waste must be handled by a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Protocol
1. Evacuation & Ventilation Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]
2. Control & Containment Prevent further spillage if it is safe to do so. For powders, gently cover with an absorbent material to prevent dust formation. For liquids, use an inert absorbent material (e.g., vermiculite, sand).
3. Cleanup Wearing appropriate PPE, carefully collect the absorbed material and spilled compound using non-sparking tools.[1] Place the collected waste into a sealed, labeled container for hazardous waste.
4. Decontamination Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Requires Disposal is_unused Is the material unused/expired solid? start->is_unused is_solution Is the material a solution or liquid waste? is_unused->is_solution No solid_waste Collect in a labeled 'Solid Chemical Waste' container. is_unused->solid_waste Yes is_contaminated Is the material labware (gloves, tips, etc.)? is_solution->is_contaminated No liquid_waste Collect in a labeled 'Liquid Chemical Waste' container. is_solution->liquid_waste Yes is_contaminated->solid_waste Yes store_waste Store sealed waste container in designated secondary containment area. is_contaminated->store_waste No (Error) solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Institutional EHS for pickup by a licensed waste disposal company. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound waste streams.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring personal and environmental safety during the handling of potent research compounds like (S)-GSK1379725A is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to foster a secure laboratory environment.

This compound is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF) with a dissociation constant (Kd) of 2.8 μM.[1] While specific hazard information for this compound is not extensively documented in publicly available literature, its nature as a potent, biologically active small molecule necessitates stringent handling precautions. The following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure risk. The selection of appropriate protective gear should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-certified respirator (e.g., N95) is recommended, especially when handling the compound as a powder. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.[2][3]Prevents inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection.[3][4]
Body Protection A disposable, low-linting coverall (e.g., Tyvek®) with integrated shoe covers and a hood.[5][6]Provides head-to-toe protection from contamination.[3]
Shoe Covers Slip-resistant and disposable.Prevents the tracking of contaminants out of the laboratory.

Operational Handling: A Step-by-Step Approach

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

Receiving and Unpacking

cluster_receiving Receiving Protocol Inspect Visually inspect shipping container for damage Don_PPE Don appropriate PPE (gloves, lab coat) Inspect->Don_PPE If intact Unpack Unpack in a designated area (neutral or negative pressure) Don_PPE->Unpack Check_Integrity Verify container integrity Unpack->Check_Integrity Label Label with clear hazard warnings Check_Integrity->Label No leaks Store Transfer to secure, designated storage Label->Store

Caption: Workflow for safely receiving and unpacking this compound.

Weighing and Reconstitution

cluster_handling Handling Protocol Containment Perform all manipulations in a certified chemical fume hood or glove box Weigh Weigh powder using a containment balance or on a tared, disposable weigh boat Containment->Weigh Reconstitute Slowly add solvent to the powder to avoid aerosolization Weigh->Reconstitute Vortex Mix gently by vortexing or inversion Reconstitute->Vortex Label_Solution Clearly label the resulting solution with name, concentration, and hazard information Vortex->Label_Solution

Caption: Step-by-step procedure for weighing and reconstituting the compound.

Experimental Protocol: Cell Viability Assay

A cell viability assay using HEK 293T cells can be performed to assess the cytotoxic effects of this compound.[7]

Methodology:

  • Cell Plating: Plate HEK 293T cells in 96-well plates and grow until they reach approximately 80% confluency.[7]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1.0, 3.0, and 10.0 μM) for 24 and 48 hours. A DMSO control should be included.[7]

  • Reagent Addition: Add 20 μL of CellTiter-Blue® reagent to each well and incubate for 2.5 hours at 37°C.[7]

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 580 nm and an emission of 590 nm.[7]

  • Data Normalization: Normalize the data to the DMSO-treated control cells.[7]

Disposal Plan: Managing Hazardous Waste

Proper disposal of contaminated materials is a critical final step in the handling process.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, weigh boats, pipette tips, coveralls) should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles and other sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of in accordance with institutional, local, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8] Seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Don appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent pads or granules from a chemical spill kit.

  • Clean the area with an appropriate deactivating agent or soap and water.

  • Collect all cleanup materials in a hazardous waste container.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and their environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.